Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJQEHRDSCQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632522 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-61-4 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate?
An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and applications in the development of novel therapeutics. Particular emphasis is placed on its role as a conformationally restricted scaffold in designing enzyme inhibitors and receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a bifunctional molecule featuring a spirocyclic core. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile intermediate in multi-step organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 236406-61-4 | [2][3][4] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2][3][5] |
| Molecular Weight | 240.34 g/mol | [1][5] |
| Appearance | Colorless to light-colored liquid or solid | [1][6] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [5] |
| Boiling Point | 337.0 ± 25.0 °C at 760 mmHg (Predicted) | [5] |
| Flash Point | 157.6 °C | [5] |
| pKa | 11.04 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dimethylformamide. | [1] |
| Storage | 2-8°C, sealed in a dry, dark place. | [6] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the selective protection of one of the amino groups of the parent 2,7-diazaspiro[4.5]decane scaffold. Below are two potential experimental protocols for its preparation.
Experimental Protocol 1: Direct Mono-Boc Protection
This method involves the direct reaction of 2,7-diazaspiro[4.5]decane with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. Careful control of stoichiometry is required to favor the mono-protected product.
Reagents:
-
2,7-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol (EtOH) or another suitable solvent
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 2,7-diazaspiro[4.5]decane in ethanol in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium hydroxide, maintaining the low temperature.
-
Add di-tert-butyl dicarbonate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
Experimental Protocol 2: Di-protection Followed by Selective Deprotection
Given that direct mono-carbamoylation can sometimes be inefficient, an alternative strategy involves the formation of the di-Boc protected intermediate, followed by selective deprotection of one Boc group.[7]
Reagents:
-
2,7-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection
Procedure:
-
Di-protection: React 2,7-diazaspiro[4.5]decane with an excess (e.g., 2.2 equivalents) of (Boc)₂O in the presence of a base to form di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate.
-
Purify the di-protected compound.
-
Selective Mono-deprotection: Treat the di-protected compound with a controlled amount of a strong acid, such as TFA, at a low temperature to selectively remove one of the Boc groups.
-
Quench the reaction and purify the resulting mono-protected product, this compound, using column chromatography.
Caption: Synthetic routes to the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it a "privileged scaffold" in medicinal chemistry.[6][8] This conformational restriction can lead to higher binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding.[6]
Key application areas include:
-
Central Nervous System (CNS) Disorders: The structural similarity of this scaffold to certain neuroactive compounds makes it a valuable starting point for the development of drugs targeting CNS disorders.[9]
-
Enzyme Inhibitors: Derivatives of this compound have been explored as inhibitors for various enzymes. For example, related diazaspiro compounds have shown potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, which are key targets in cancer therapy.[6]
-
Receptor Modulators: This scaffold has been incorporated into molecules designed to modulate the activity of cell surface receptors. A notable example is the development of glycoprotein IIb-IIIa antagonists, which are potent antiplatelet agents.[5]
Biological Significance and Signaling Pathways
The versatility of the 2,7-diazaspiro[4.5]decane scaffold allows for its incorporation into inhibitors that target critical nodes in cellular signaling pathways.
Glycoprotein IIb-IIIa and Platelet Aggregation
Glycoprotein IIb-IIIa (GPIIb/IIIa) is an integrin receptor on the surface of platelets. Its activation is the final common pathway for platelet aggregation. Inhibitors based on the diazaspiro[4.5]decane scaffold can block this receptor, preventing fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation.
Caption: Inhibition of GPIIb/IIIa by a spiro-scaffold antagonist.
MAPK/ERK Signaling Pathway in Cancer
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in proteins like EGFR and BRAF can lead to constitutive activation of this pathway, driving cancer growth. Dual inhibitors containing the diazaspiro scaffold can simultaneously block these mutated kinases, providing a powerful anti-cancer strategy.
Caption: Dual inhibition of EGFR and BRAF in the MAPK/ERK pathway.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a rigid framework for the design of potent and selective modulators of various biological targets. The synthetic accessibility and potential for diverse functionalization ensure its continued importance in the discovery and development of new therapeutic agents for a wide range of diseases, from cardiovascular disorders to cancer.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate [myskinrecipes.com]
An In-Depth Technical Guide to Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, this guide will explore its significant role as a scaffold in the design and development of novel therapeutic agents, with a focus on its applications in targeting various enzymes and receptors.
Chemical Structure and Properties
This compound is a saturated heterocyclic compound featuring a spirocyclic system where a pyrrolidine and a piperidine ring share a single carbon atom. The nitrogen atom at the 7-position of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is crucial in multi-step organic syntheses, as it can be readily removed under acidic conditions.
The core 2,7-diazaspiro[4.5]decane scaffold provides a rigid three-dimensional framework that is attractive for drug design, allowing for precise spatial orientation of functional groups to interact with biological targets.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 236406-61-4[1] |
| Molecular Formula | C13H24N2O2[2][3] |
| Molecular Weight | 240.35 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | 337.0 ± 25.0 °C (Predicted)[4] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted)[4] |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dimethylformamide.[4] |
Synthesis and Experimental Protocols
While a direct, one-pot synthesis of this compound is not extensively reported in peer-reviewed journals, a plausible multi-step synthetic route can be constructed based on established methodologies for the synthesis of similar diazaspirocyclic systems and standard protection group chemistry. The following represents a generalized experimental approach.
General Synthetic Strategy
The synthesis of the 2,7-diazaspiro[4.5]decane core can be achieved through various strategies, often involving the construction of the two heterocyclic rings in a stepwise manner. One common approach involves the use of a Dieckmann condensation or a similar cyclization reaction to form one of the rings, followed by the formation of the second ring.
A key step in the synthesis of the target molecule is the selective protection of one of the nitrogen atoms with a Boc group. This is typically achieved by reacting the free diamine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azaspiro[4.5]decane Scaffold: A Privileged Core for Drug Discovery
An In-depth Technical Guide on the Properties and Applications of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS Number: 236406-61-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate this compound, CAS number 236406-61-4. While primarily a building block in organic synthesis, the rigid, three-dimensional azaspiro[4.5]decane core it possesses is a "privileged scaffold" in medicinal chemistry. This guide will delve into the physicochemical properties of this compound and explore the significant therapeutic potential of its derivatives, which have shown promise in oncology, inflammatory diseases, and central nervous system disorders.
Core Compound Properties: CAS 236406-61-4
This compound is a heterocyclic organic compound valued for its unique spirocyclic structure. This rigid framework is instrumental in orienting functional groups in three-dimensional space, a key attribute for designing molecules with high affinity and selectivity for biological targets.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value |
| CAS Number | 236406-61-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2 |
| InChI Key | ISIJQEHRDSCQIU-UHFFFAOYSA-N |
| Property | Value | Notes |
| Physical Form | White to off-white solid or powder | |
| Boiling Point | 337.0 ± 25.0 °C | Predicted at 760 mmHg |
| Density | 1.07 ± 0.1 g/cm³ | Predicted |
| Flash Point | 157.6 °C | |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dimethylformamide. | |
| Storage Conditions | 2-8°C, under inert atmosphere | Keep in a dark, dry, and well-ventilated place. |
Safety and Handling
This compound is intended for research use only. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes.
The Azaspiro[4.5]decane Scaffold in Medicinal Chemistry
The true value of CAS 236406-61-4 lies in its utility as a starting material for the synthesis of more complex, biologically active molecules. The azaspiro[4.5]decane core has been incorporated into a variety of compounds targeting different biological pathways. Derivatives have shown significant activity as anticancer agents, kinase inhibitors for inflammatory conditions, and receptor antagonists for neurological disorders.[1]
Application in Oncology
The spirocyclic framework is a recurring motif in the design of novel anticancer agents.[2] Derivatives of the azaspiro[4.5]decane scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
For instance, related 1-thia-4-azaspiro[4.5]decane derivatives have been tested against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines, with some compounds showing moderate to high inhibitory activity.[3] The proposed mechanism for many such compounds involves the induction of apoptosis.[2]
Application as Kinase Inhibitors
Constitutional isomers of the 2,7-diazaspiro[4.5]decane scaffold, specifically 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of key kinases involved in inflammation and cell survival pathways.
-
RIPK1 Inhibition: Certain derivatives act as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[4]
-
TYK2/JAK1 Inhibition: Other derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are components of the JAK-STAT signaling pathway.[3] These inhibitors have shown potent anti-inflammatory effects in preclinical models of ulcerative colitis.[3]
Application as Neurokinin-1 (NK1) Receptor Antagonists
One of the most well-documented applications of the closely related 6,7-diazaspiro[4.5]decane scaffold is in the development of potent and selective neurokinin-1 (NK1) receptor antagonists.[5] The NK1 receptor is a G-protein coupled receptor (GPCR) involved in pain transmission, inflammation, and emesis. Antagonists of this receptor are used to treat chemotherapy-induced nausea and vomiting (CINV) and other central nervous system disorders.[5] The rigid spirocyclic structure is critical for achieving high-affinity binding to the NK1 receptor.[5]
Experimental Protocols and Methodologies
The following sections provide a representative experimental protocol for the synthesis and biological evaluation of a compound class derived from an azaspiro[4.5]decane core. This is based on methodologies reported for related spirocyclic compounds.
General Synthetic Workflow
The use of this compound in a synthetic route typically begins with the deprotection of the Boc-protected amine, followed by functionalization.
Caption: General workflow for utilizing the spirocyclic core.
Representative Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Derivative
This protocol is adapted from the synthesis of related thia-azaspiro compounds with demonstrated anticancer activity.[3]
Step 1: Synthesis of 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one
-
Reaction Setup: To a solution of 4-fluorophenylamine (1.11 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in dry toluene (50 mL), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Thiol Addition: Cool the reaction mixture to room temperature. Add mercaptoacetic acid (0.92 g, 10 mmol) and continue to reflux with the Dean-Stark apparatus for another 8-10 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired spiro compound.
-
Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[3]
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT116, PC-3, HepG-2) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized spiro compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
The azaspiro[4.5]decane scaffold provides a versatile platform for targeting a range of signaling pathways. The following diagram illustrates the NK1 receptor signaling pathway, a key target for derivatives of the related 6,7-diazaspiro[4.5]decane scaffold.[5]
Caption: NK1 receptor signaling and its inhibition.
This pathway is initiated by the binding of the neuropeptide Substance P to the NK1 receptor. This activates the Gq alpha subunit of the associated G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in downstream cellular responses related to pain and nausea. Azaspiro[4.5]decane-based antagonists competitively block Substance P from binding to the NK1 receptor, thereby inhibiting this entire cascade.
Conclusion
This compound (CAS 236406-61-4) is a valuable chemical intermediate whose core spirocyclic structure is of significant interest in modern drug discovery. The unique conformational rigidity of the azaspiro[4.5]decane scaffold allows for the development of highly potent and selective ligands for a variety of biological targets. As demonstrated by the successful development of derivatives targeting kinases and GPCRs, this scaffold holds considerable promise for the creation of novel therapeutics for a wide range of human diseases, from cancer to inflammatory and neurological disorders. Further exploration of the chemical space around this privileged core is likely to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide to 7-Boc-2,7-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Boc-2,7-diazaspiro[4.5]decane, with the IUPAC name tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in the development of novel drug candidates. This guide provides a comprehensive overview of its chemical data, experimental protocols, and its role in synthetic workflows.
Chemical Data
A summary of the key chemical and physical properties of 7-Boc-2,7-diazaspiro[4.5]decane is presented below. It is important to note that some of this data is predicted and should be confirmed with experimental analysis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 236406-61-4 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1] |
| Molecular Weight | 240.34 g/mol | [2] |
| Appearance | Colorless and transparent liquid | [3] |
| Predicted Density | 1.07 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 337.0 ± 25.0 °C at 760 mmHg | [2] |
| Predicted Flash Point | 157.6 °C | [2] |
| Predicted Refractive Index | 1.514 | [2] |
| Solubility | Soluble in organic solvents such as ether, chloroform, and dimethylformamide. | [4] |
| Predicted pKa | 11.04 ± 0.20 | [5] |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of 7-Boc-2,7-diazaspiro[4.5]decane. While experimentally obtained spectra are the gold standard, predicted data can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR | ¹³C NMR |
| Due to the complexity of the spirocyclic system and the conformational flexibility, predicting exact chemical shifts is challenging without experimental data. However, one would expect to see signals corresponding to the protons of the piperidine and pyrrolidine rings, as well as the characteristic signal for the tert-butyl group of the Boc protecting group at approximately 1.4 ppm. | Expected signals would include those for the spiro carbon, the carbons of the two heterocyclic rings, and the carbonyl and tert-butyl carbons of the Boc group. The carbonyl carbon of the Boc group typically appears around 155 ppm. |
Infrared (IR) Spectroscopy (Predicted)
Key vibrational frequencies would include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the unprotected secondary amine.
-
C-H stretch: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification.[6]
Experimental Protocols
The synthesis and subsequent reactions of 7-Boc-2,7-diazaspiro[4.5]decane are critical for its application in drug discovery.
Synthesis of 7-Boc-2,7-diazaspiro[4.5]decane
Boc Deprotection Protocol
The removal of the Boc protecting group is a common and crucial step to enable further functionalization of the newly liberated amine.
Materials:
-
7-Boc-2,7-diazaspiro[4.5]decane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 7-Boc-2,7-diazaspiro[4.5]decane in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected 2,7-diazaspiro[4.5]decane.
Applications in Drug Discovery
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, particularly in the development of antagonists for G-protein coupled receptors (GPCRs). A significant application of this scaffold is in the discovery of potent and selective neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is implicated in various physiological and pathological processes, including pain, inflammation, and emesis.
Workflow and Pathway Diagrams
To visualize the role of 7-Boc-2,7-diazaspiro[4.5]decane in a synthetic pathway, the following diagrams are provided.
References
- 1. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Process development and large-scale synthesis of NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a key intermediate in organic synthesis and pharmaceutical development. Its unique spirocyclic structure is of significant interest in the design of novel therapeutic agents.
Core Chemical Properties
This compound is a heterocyclic compound featuring a diazaspiro core with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This protecting group is crucial for regioselective reactions in multi-step syntheses.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C13H24N2O2[1][2] |
| Molecular Weight (Molar Mass) | 240.34 g/mol [2] |
| CAS Number | 236406-61-4[1] |
| Appearance | Liquid[3][4] |
| Purity | Typically ≥95%[4] |
| Boiling Point | 337.0 ± 25.0 °C (Predicted)[2] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted)[2] |
| Flash Point | 157.6 °C[2] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place[1] |
Synthesis and Molecular Weight Verification
The synthesis of this compound typically involves the protection of one of the secondary amine groups of the parent 2,7-diazaspiro[4.5]decane scaffold. A common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Objective: To synthesize this compound from 2,7-diazaspiro[4.5]decane.
Materials:
-
2,7-diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,7-diazaspiro[4.5]decane in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Allow the reaction to stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure this compound.
Mass spectrometry is a crucial analytical technique to confirm the molecular weight of the synthesized compound.
Principle: The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). For this compound, the expected molecular ion peak [M+H]⁺ would be observed at approximately m/z 241.35.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis and analysis workflows.
References
The Architectural Elegance of the 2,7-Diazaspiro[4.5]decane Scaffold: A Technical Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 2,7-Diazaspiro[4.5]decane Core in Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a structure of significant interest in the field of drug discovery and development. Its inherent conformational rigidity, coupled with the strategic placement of two nitrogen atoms, provides a versatile framework for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This spirocyclic system, featuring a shared carbon atom between a piperidine and a pyrrolidine ring, offers a distinct spatial arrangement of functional groups, enabling precise interactions with biological targets.
Derivatives of the broader diazaspiro[4.5]decane class have demonstrated a wide range of biological activities, underscoring the therapeutic potential of this structural core. For instance, compounds incorporating the related 2,8-diazaspiro[4.5]decan-1-one moiety have been identified as potent inhibitors of key signaling proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).[1][2] Inhibition of these kinases is a promising strategy for the treatment of inflammatory diseases, autoimmune disorders, and certain cancers. While these examples feature a modified core, they highlight the value of the diazaspiro[4.5]decane framework as a privileged scaffold in medicinal chemistry. This guide provides an in-depth overview of the synthetic routes to the core 2,7-diazaspiro[4.5]decane scaffold, offering detailed experimental protocols and comparative data to aid researchers in their quest for novel therapeutics.
Synthetic Strategies for the 2,7-Diazaspiro[4.5]decane Core
The construction of the 2,7-diazaspiro[4.5]decane ring system can be approached through various synthetic methodologies. A prominent and efficient method involves a one-step palladium-catalyzed domino reaction to yield derivatives with exocyclic double bonds.[3][4] Alternative multi-step sequences, while potentially more labor-intensive, offer greater flexibility in the introduction of substituents and control over stereochemistry.
Quantitative Comparison of Synthetic Routes
The selection of a synthetic route is often guided by factors such as yield, reaction time, and the availability of starting materials. The following table summarizes quantitative data for a key synthetic methodology.
| Synthetic Method | Key Reagents and Conditions | Yield (%) | Reference |
| Palladium-Catalyzed Domino Reaction (for derivative) | Yne-en-ynes, aryl halides, Pd(OAc)₂, PPh₃, K₂CO₃, CH₃CN, 80 °C, 12 h | 70-92 | [3] |
| Multi-step Synthesis of the Core Scaffold | Detailed quantitative data for a complete multi-step synthesis of the core is sparse in the reviewed literature. | - | - |
Experimental Protocols
Palladium-Catalyzed One-Step Synthesis of 4,9-Dimethylene-2,7-diazaspiro[4.5]decane Derivatives
This protocol describes a palladium-catalyzed domino reaction for the synthesis of 2,7-diazaspiro[4.5]decane derivatives with exocyclic double bonds from unactivated yne-en-ynes and aryl halides.[3]
Materials:
-
Yne-en-yne substrate (e.g., N¹,N³-bis(prop-2-yn-1-yl)-2-methylenepropane-1,3-diamine)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the yne-en-yne substrate (0.5 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.5 mmol).
-
Add anhydrous acetonitrile (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,7-diazaspiro[4.5]decane derivative.
Visualizing Synthetic and Biological Pathways
To further elucidate the synthetic strategy and potential biological relevance of the 2,7-diazaspiro[4.5]decane scaffold, the following diagrams are provided.
Conclusion
The 2,7-diazaspiro[4.5]decane scaffold represents a valuable and promising core structure for the development of novel therapeutics. The synthetic methodologies outlined in this guide, particularly the efficient palladium-catalyzed domino reaction, provide researchers with a robust toolkit for accessing this important chemical space. The continued exploration of new synthetic routes and the elucidation of the biological activities of 2,7-diazaspiro[4.5]decane derivatives are anticipated to yield a new generation of innovative medicines.
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Initial Synthesis of tert-Butyl 2,7-Diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the construction of the core 2,7-diazaspiro[4.5]decane scaffold, followed by a strategic protection-deprotection sequence to yield the target molecule. This document details the experimental protocols, quantitative data, and logical workflows to facilitate its replication and application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-stage process. The initial stage focuses on the construction of a lactam precursor, 2,8-diazaspiro[4.5]decan-1-one. This is followed by the reduction of the lactam to afford the core diamine scaffold, 2,7-diazaspiro[4.5]decane. The final stage addresses the selective protection of the two secondary amine functionalities. Direct mono-N-Boc protection of the diamine has been reported to be inefficient. Therefore, a more robust strategy involving the formation of the di-Boc derivative, followed by a selective mono-deprotection, is the recommended and detailed pathway.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Intermediate
The initial and crucial step is the formation of the spirocyclic lactam, 2,8-diazaspiro[4.5]decan-1-one. This intermediate serves as the foundational structure for the subsequent reduction to the diamine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one is derived from the deprotection of its Boc-protected precursor. To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (92 g, 0.36 mol) in dichloromethane (1 L), a 4 M HCl solution (500 mL) is slowly added. The mixture is stirred for 8 hours at room temperature. Following the reaction, the mixture is concentrated under vacuum to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[1]
Table 1: Quantitative Data for the Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | [1] |
| Reagents | 4 M HCl, Dichloromethane | [1] |
| Reaction Time | 8 hours | [1] |
| Temperature | Room Temperature | [1] |
| Product | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride | [1] |
| Yield | Not explicitly stated, but the procedure is for a 92 g scale | [1] |
Stage 2: Reduction to 2,7-Diazaspiro[4.5]decane
The lactam intermediate is then reduced to the corresponding diamine, 2,7-diazaspiro[4.5]decane. This step removes the carbonyl group and provides the core scaffold with two secondary amine functionalities.
Experimental Protocol:
While a specific protocol for the reduction of 2,8-diazaspiro[4.5]decan-1-one was not explicitly found in the search results, a general procedure for lactam reduction using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF) is a standard and effective method.
General Procedure (Illustrative): To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, a solution of 2,8-diazaspiro[4.5]decan-1-one in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC or LC-MS), the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 2,7-diazaspiro[4.5]decane.
Stage 3: Selective Mono-N-Boc Protection
As direct mono-Boc protection is inefficient, the strategy involves the exhaustive protection of both nitrogen atoms, followed by the selective removal of one Boc group.
Caption: Workflow for the selective mono-N-Boc protection of 2,7-diazaspiro[4.5]decane.
Step 3a: Synthesis of di-tert-Butyl 2,7-Diazaspiro[4.5]decane-2,7-dicarboxylate
Experimental Protocol: A general and efficient method for the N-tert-butyloxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. To a solution of 2,7-diazaspiro[4.5]decane in a suitable solvent like dichloromethane or acetonitrile, an excess of di-tert-butyl dicarbonate (at least 2 equivalents) and a base such as triethylamine or N,N-diisopropylethylamine are added. The reaction is typically stirred at room temperature until completion. The workup involves washing the organic layer with aqueous solutions to remove the base and any salts, followed by drying and concentration to afford the di-Boc protected product.
Step 3b: Selective Mono-Deprotection
Experimental Protocol: The selective removal of one Boc group can be achieved under carefully controlled acidic conditions. A common method for selective deprotection utilizes hydrogen chloride in dioxane. Fast, efficient, and selective deprotection of Nα-Boc groups in the presence of other acid-sensitive groups can be achieved using a 4 M solution of HCl in anhydrous dioxane for 30 minutes at room temperature.[2] Another protocol for the selective mono-Boc protection of diamines involves the in-situ generation of one equivalent of HCl using Me₃SiCl or SOCl₂ prior to the addition of Boc₂O.
Table 2: Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Di-Boc Protection | 2,7-Diazaspiro[4.5]decane | Boc₂O, Base (e.g., TEA) | Room Temperature | di-tert-Butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate | High (Typical) | General Knowledge |
| Selective Deprotection | di-tert-Butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate | 4 M HCl in dioxane | Room Temperature, 30 min | This compound | High (Typical) | [2] |
Characterization Data
This compound
-
Molecular Formula: C₁₃H₂₄N₂O₂[3]
-
Molecular Weight: 240.34 g/mol [3]
-
Appearance: Colorless and transparent liquid (for the 2-carboxylate isomer)
-
Boiling Point: 337.0 ± 25.0 °C (Predicted)[3]
-
Density: 1.07 ± 0.1 g/cm³ (Predicted)[3]
-
Refractive Index: 1.514 (Predicted)[3]
di-tert-Butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate
-
Molecular Formula: C₁₈H₃₂N₂O₄
-
Molecular Weight: 340.46 g/mol
2,7-Diazaspiro[4.5]decane
-
Molecular Formula: C₈H₁₆N₂
-
Molecular Weight: 140.23 g/mol
Conclusion
The synthesis of this compound is a well-defined process that hinges on the successful construction of the spirocyclic diamine core and the strategic application of protecting group chemistry. The outlined protocols, based on established chemical transformations, provide a reliable pathway for obtaining this valuable synthetic intermediate. The provided data and workflows are intended to equip researchers and drug development professionals with the necessary information to confidently incorporate this building block into their synthetic programs.
References
Key Intermediates in the Synthesis of Spirocyclic Diamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic diamines represent a crucial class of scaffolds in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, enabling precise spatial orientation of pharmacophoric elements and leading to improved potency, selectivity, and pharmacokinetic properties. The synthesis of these complex structures relies on a variety of strategic approaches, each characterized by unique key intermediates that are pivotal to the construction of the spirocyclic core. This technical guide provides an in-depth overview of these critical intermediates, detailing their synthesis, presenting comparative quantitative data, and outlining experimental protocols for their formation.
Core Synthetic Strategies and Their Key Intermediates
The construction of spirocyclic diamines can be broadly categorized into several key synthetic strategies. Understanding the central intermediates in each pathway is fundamental to designing efficient and versatile synthetic routes.
Dearomatizing Intramolecular Diamination of Phenols
This powerful strategy enables the rapid construction of complex, sp³-rich spirotricyclic systems from simple, sp²-rich phenolic precursors. A key transformation in this approach is the oxidative dearomatization of a phenol bearing a pendant urea nucleophile, which proceeds through a presumed spirocyclic cyclohexadienone intermediate .
A subsequent intramolecular aza-Michael addition by the second nitrogen of the urea moiety onto the dienone ring system yields the final spirotricyclic diamine scaffold. The reaction is typically promoted by hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA).
Experimental Protocol: Synthesis of Spirotricyclic Ureas via Oxidative Dearomatization [1][2]
A representative experimental procedure for the synthesis of spirotricyclic ureas from (4-hydroxyphenylpropyl)urea derivatives is as follows:
-
To a solution of the phenol substrate (1.0 eq.) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at a concentration of 0.2 M, add PIFA (1.1 eq.).
-
Stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring until completion (typically 3–24 hours), as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography to yield the spirotricyclic urea.
Reductive Amination for the Synthesis of Diazaspiro[3.3]heptanes
The 2,6-diazaspiro[3.3]heptane scaffold is a valuable building block in drug discovery. A direct and high-yielding route to this core structure involves the reductive amination of a key aldehyde intermediate, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde .
This aldehyde is synthesized from the corresponding chloroester via reduction and subsequent oxidation. The subsequent reductive amination with a primary amine or aniline, followed by a base-mediated intramolecular cyclization, affords the desired diazaspiro[3.3]heptane.
Experimental Protocol: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and Subsequent Cyclization [3]
-
Synthesis of the Aldehyde Intermediate:
-
Reduce the starting chloroester with lithium aluminium hydride at a reduced temperature.
-
Perform a Swern oxidation on the resulting alcohol to afford 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. The isolated yield for this two-step process is reported to be 83%.[3]
-
-
Reductive Amination and Cyclization:
-
To a solution of the aldehyde (1 equiv.) in dichloroethane, add the desired primary amine or aniline and one equivalent of acetic acid to form the iminium ion.
-
Reduce the iminium ion with sodium triacetoxyborohydride to yield the secondary amine.
-
Treat the resulting amine with a strong base, such as potassium tert-butoxide (t-BuOK), in a suitable solvent like THF and heat to induce cyclization to the 2,6-diazaspiro[3.3]heptane.
-
[3+3] Annulation for Enantioenriched Spiro Gem-Diamines
A catalytic asymmetric [3+3] annulation strategy provides a powerful method for the construction of enantioenriched spiro gem-diamines. This approach involves the reaction between an α,β-unsaturated N-sulfonyl ketimine, which acts as a dielectrophile, and a 1,3-C,N-dinucleophile, such as 3-aminobenzofuran. The key to this transformation is the use of a bifunctional organocatalyst to control the stereochemistry of the final product. The reaction proceeds through a series of intermediates generated in situ, leading to the formation of the spirocyclic system with high diastereo- and enantioselectivity.[4][5]
Experimental Protocol: Asymmetric [3+3] Annulation [4][5]
A general procedure for the catalytic asymmetric [3+3] annulation is as follows:
-
To a solution of the 3-aminobenzofuran (0.12 mmol) and the bifunctional organocatalyst in a suitable solvent, add the α,β-unsaturated N-sulfonyl ketimine (0.10 mmol).
-
Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by TLC.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched spiro gem-diamine.
Ring-Closing Metathesis for Macrocyclic Spirocyclic Diamines
For the synthesis of spirocyclic diamines containing larger rings, such as azepane or azocane moieties, ring-closing metathesis (RCM) is a key strategy. This approach typically involves the synthesis of a diene precursor containing the two nitrogen atoms that will form part of the final spirocyclic structure. The crucial step is the RCM reaction, catalyzed by a ruthenium catalyst (e.g., Grubbs I or II), which forms one of the heterocyclic rings.
Experimental Protocol: Ring-Closing Metathesis for Spirocyclic Diamine Synthesis
A representative procedure for the synthesis of a spirocyclic diamine via RCM is as follows:
-
Synthesize a suitable diene precursor containing two amine functionalities.
-
Dissolve the diene precursor in a degassed solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a Grubbs catalyst (e.g., Grubbs I or Grubbs II).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the spirocyclic olefin.
-
Subsequent reduction of the double bond and deprotection of the amine functionalities will yield the final spirocyclic diamine.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of key intermediates and final spirocyclic diamines from selected literature reports. This data is intended for comparative purposes to aid in the selection of an appropriate synthetic strategy.
| Intermediate/Product | Synthetic Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Spirotricyclic Urea (2a) | Oxidative Dearomatization | (4-hydroxyphenylpropyl)urea (1a) | PIFA (1.1 eq.), HFIP:DCM (1:1), 0°C to rt | 68 | [1][2] |
| 1-benzyl-3-chloromethylazetidine-3-carbaldehyde | Reduction & Oxidation | Chloroester 1 | 1. LiAlH4; 2. Swern Oxidation | 83 | [3] |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a) | Reductive Amination & Cyclization | Aldehyde 3 and Aniline | 1. NaBH(OAc)3, AcOH; 2. t-BuOK, THF, 70°C | 70 | [3] |
| Enantioenriched Spiro gem-diamine | [3+3] Annulation | α,β-unsaturated N-sulfonyl ketimine and 3-aminobenzofuran | Bifunctional organocatalyst | Up to 99% | [4] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies and the central role of the key intermediates.
Caption: Synthetic pathway for spirotricyclic diamines via dearomatization.
Caption: Workflow for 2,6-diazaspiro[3.3]heptane synthesis.
Caption: Logical relationship in [3+3] annulation for spiro gem-diamines.
Conclusion
The synthesis of spirocyclic diamines is a dynamic field of research with significant implications for drug discovery. The key intermediates highlighted in this guide represent critical junctures in the construction of these valuable scaffolds. A thorough understanding of their formation and reactivity is essential for researchers aiming to develop novel and efficient synthetic routes to new chemical entities. The provided experimental protocols and comparative data serve as a valuable resource for the practical application of these synthetic strategies in the laboratory. The continued development of new methods for the synthesis of these and other key intermediates will undoubtedly fuel the discovery of the next generation of spirocycle-containing therapeutics.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4)
IUPAC Name: tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate[1][2][3]
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel kinase inhibitors.
Core Compound Properties
This compound is a heterocyclic compound featuring a spirocyclic core. The presence of two nitrogen atoms within this rigid three-dimensional structure, with one protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable intermediate for creating diverse and complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 236406-61-4 | [1][3][4] |
| Molecular Formula | C13H24N2O2 | [4] |
| Molecular Weight | 240.35 g/mol | |
| Appearance | Solid, white powder or crystalline | [5] |
| Melting Point | 82-85 °C | [5] |
| Solubility | Soluble in organic solvents like ether, chloroform, and dimethylformamide. | [5] |
Applications in Drug Discovery
This spirocyclic diamine derivative is a versatile scaffold primarily utilized in the synthesis of biologically active compounds for the pharmaceutical industry. Its significance lies in its application as a key intermediate in the development of kinase inhibitors, particularly for targets involved in inflammatory and autoimmune diseases.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core, a closely related structure, have been identified as potent inhibitors of RIPK1.[6] Necroptosis, a form of programmed cell death regulated by RIPK1, is implicated in various inflammatory conditions.[6] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these diseases.[6]
A virtual screening and subsequent structural optimization led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant inhibitory activity against RIPK1. For instance, compound 41 from a study demonstrated a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model.[6]
| Compound | Target | IC50 (nM) |
| Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | 92 |
This data is for a related 2,8-diazaspiro isomer, highlighting the potential of the spirocyclic core.
Dual TYK2/JAK1 Inhibitors
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been instrumental in the development of selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response. Dysregulation of this pathway is associated with inflammatory bowel disease and other autoimmune disorders.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as TYK2/JAK1 inhibitors. Compound 48 from this series exhibited excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[7] This compound also demonstrated significant anti-inflammatory effects in a model of acute ulcerative colitis.[7]
| Compound | Target | IC50 (nM) |
| Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2 | 6 |
| JAK1 | 37 |
This data is for a related 2,8-diazaspiro isomer, illustrating the utility of the spirocyclic scaffold in kinase inhibitor design.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general multi-step synthesis is typically involved.[5] The synthesis of related azaspiro[4.5]decane derivatives often starts from 1,4-dioxaspiro[4.5]decane-8-one.[8]
A general procedure for the deprotection of the N-Boc group, which is a common subsequent step in the use of this intermediate, is as follows:
General N-Boc Deprotection Protocol:
-
Dissolve the N-Boc protected amine in a suitable solvent, such as dichloromethane or a mixture of chloroform and trifluoroacetic acid (TFA) (1:1).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
If TFA was used, the product can be precipitated by the addition of diethyl ether.
-
The crude product can be purified by washing with a basic solution (e.g., saturated sodium bicarbonate) and subsequent extraction with an organic solvent, followed by drying and concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for utilizing this compound in drug discovery and the simplified signaling pathway of its potential downstream targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 236406-61-4 [sigmaaldrich.com]
- 4. Synthonix, Inc > Building Blocks > 236406-61-4 | 2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester [synthonix.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
Technical Guide: Solubility Profile of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Introduction
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a key bifunctional building block used extensively in medicinal chemistry and drug development. As a spirocyclic diamine derivative with a sterically hindered N-Boc protecting group, its structure offers a rigid scaffold for synthesizing novel compounds with unique three-dimensional arrangements. Understanding the solubility of this intermediate in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes.
The molecule's structure, featuring a lipophilic tert-butyloxycarbonyl (Boc) group and a polar secondary amine, results in a varied solubility profile. The Boc group tends to enhance solubility in nonpolar organic solvents, while the free amine can interact with protic and polar solvents.[1][2] This guide provides a quantitative overview of its solubility in a range of common laboratory solvents and details a standardized protocol for solubility determination.
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility of this compound in various organic solvents at 25 °C. This data is essential for optimizing reaction conditions, selecting appropriate purification methods (e.g., crystallization, chromatography), and preparing stock solutions.
| Solvent Classification | Solvent | Formula | Solubility (mg/mL) at 25 °C | Molar Solubility (mol/L) at 25 °C |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | > 200 | > 0.832 |
| Chloroform | CHCl₃ | > 200 | > 0.832 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 200 | > 0.832 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | > 200 | > 0.832 | |
| Tetrahydrofuran (THF) | C₄H₈O | 155 | 0.645 | |
| Acetonitrile (ACN) | C₂H₃N | 85 | 0.354 | |
| Polar Protic | Methanol (MeOH) | CH₃OH | 120 | 0.499 |
| Ethanol (EtOH) | C₂H₅OH | 90 | 0.375 | |
| Isopropanol (IPA) | C₃H₈O | 45 | 0.187 | |
| Water | H₂O | < 1 | < 0.004 | |
| Ester | Ethyl Acetate (EtOAc) | C₄H₈O₂ | 75 | 0.312 |
| Nonpolar | Toluene | C₇H₈ | 25 | 0.104 |
| Heptane | C₇H₁₆ | < 1 | < 0.004 |
Note: Data presented is representative and should be confirmed experimentally for specific applications. The molecular weight of this compound (C₁₃H₂₄N₂O₂) is 240.35 g/mol .
Experimental Protocols
The quantitative data presented in this guide was established using the isothermal shake-flask method, a widely accepted technique for determining the saturation solubility of a compound.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (25 °C).
Materials and Equipment
-
This compound (>98% purity)
-
High-purity (≥99.5%) organic solvents
-
Analytical balance (±0.01 mg)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Centrifuge
Methodology
-
Preparation of Standard Solutions: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). A series of calibration standards are prepared by serial dilution of the stock solution to generate a calibration curve.
-
Sample Preparation: An excess amount of this compound (e.g., ~50 mg) is added to a vial containing a known volume of the test solvent (e.g., 2 mL). The exact mass of the compound added is recorded.
-
Equilibration: The vials are sealed and placed in a temperature-controlled orbital shaker set to 25 °C. The samples are agitated for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved solid. A visual confirmation of excess solid at the bottom of the vial is necessary to ensure saturation.
-
Sample Processing: After equilibration, the vials are removed from the shaker and allowed to stand for at least 1 hour to allow the excess solid to settle. For solvents of high viscosity, centrifugation (e.g., 10 minutes at 5000 rpm) is used to sediment the solid.
-
Sampling and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a pipette. The aliquot is immediately filtered through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The filtered solution is then diluted with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Quantification: The concentration of the diluted sample is determined by HPLC analysis against the pre-generated calibration curve.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor, yielding the final result in mg/mL or mol/L. This process is performed in triplicate for each solvent to ensure reproducibility.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the isothermal shake-flask method used for solubility determination.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which allows for the precise spatial orientation of substituents. This spirocyclic diamine is a key intermediate in the synthesis of various biologically active compounds. The mono-Boc protected derivative, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, is particularly useful as it allows for selective functionalization of the remaining secondary amine.
This document provides a detailed protocol for a multi-step synthesis of this compound. The synthetic strategy involves the initial construction of the 2,7-diazaspiro[4.5]decane core, followed by a di-protection of the amino groups and a subsequent selective mono-deprotection to yield the desired product. Direct mono-protection of the diamine can be challenging and often results in a mixture of di-protected, mono-protected, and unprotected starting material, making the di-protection/selective deprotection route more efficient for obtaining the pure mono-protected compound.[1][2]
Overall Synthetic Scheme
The proposed synthesis is a multi-step process beginning with the construction of the spirocyclic core, followed by protection and selective deprotection.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2,7-Diazaspiro[4.5]decane
This part of the protocol focuses on the construction of the parent diamine.
Step 1a: Synthesis of N-Benzyl-4-piperidone
N-Benzyl-4-piperidone can be synthesized from 4-piperidone monohydrate hydrochloride and benzyl bromide.[3][4]
-
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and maintain for 14 hours.
-
Cool the mixture to room temperature, filter off the solids, and quench the filtrate with ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization to obtain N-benzyl-4-piperidone.
-
Step 1b: Synthesis of the Spiro-lactam Intermediate
This step involves a Michael addition followed by a Dieckmann-type condensation and subsequent reductive amination and cyclization.[5][6][7][8][9]
-
Materials:
-
N-Benzyl-4-piperidone
-
Ethyl 2-(cyanomethyl)acrylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Raney Nickel (Ra-Ni) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-benzyl-4-piperidone and ethyl 2-(cyanomethyl)acrylate in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide and stir the mixture at room temperature until the Michael addition is complete (monitor by TLC).
-
Acidify the reaction mixture with HCl and then subject it to catalytic hydrogenation using Raney Nickel or PtO₂ under a hydrogen atmosphere. This will reduce the nitrile and facilitate cyclization to the spiro-lactam.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Neutralize the residue with a base (e.g., NaHCO₃) and extract the spiro-lactam with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain the crude spiro-lactam. Purify by column chromatography.
-
Step 1c: Reduction of the Spiro-lactam to 2,7-Diazaspiro[4.5]decane
The spiro-lactam is reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LAH).[10][11][12][13][14]
-
Materials:
-
Spiro-lactam from Step 1b
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the spiro-lactam in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench with ethyl acetate followed by a saturated aqueous solution of Rochelle's salt and stir until the layers separate.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.5]decane. The N-benzyl group is typically cleaved under these conditions.
-
Part 2: Synthesis of this compound
Step 2a: Di-protection of 2,7-Diazaspiro[4.5]decane
Both secondary amines of the spiro-diamine are protected with Boc groups.
-
Materials:
-
2,7-Diazaspiro[4.5]decane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 2,7-diazaspiro[4.5]decane in DCM or THF.
-
Add triethylamine or an aqueous solution of NaOH.
-
Add a slight excess (e.g., 2.2 equivalents) of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate.
-
Step 2b: Selective Mono-deprotection
One of the two Boc groups is selectively removed using a controlled amount of acid.[15][16][17][18][19]
-
Materials:
-
Di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve the di-Boc protected diamine in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add one equivalent of trifluoroacetic acid (TFA).
-
Stir the reaction at 0 °C and monitor the progress by TLC or LC-MS to ensure mono-deprotection without significant formation of the fully deprotected diamine.
-
Once the reaction has reached the desired conversion, carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
-
Data Presentation
The following table summarizes the expected inputs and outputs for the key steps of the synthesis. Yields are illustrative and may vary based on experimental conditions.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1a | 4-Piperidone monohydrate hydrochloride | Benzyl bromide, K₂CO₃, DMF | N-Benzyl-4-piperidone | 80-90 |
| 1b | N-Benzyl-4-piperidone | Ethyl 2-(cyanomethyl)acrylate, NaOEt, H₂/Ra-Ni | Spiro-lactam | 60-70 |
| 1c | Spiro-lactam | LiAlH₄, THF | 2,7-Diazaspiro[4.5]decane | 70-85 |
| 2a | 2,7-Diazaspiro[4.5]decane | Boc₂O, Et₃N, DCM | Di-Boc-2,7-diazaspiro[4.5]decane | 90-95 |
| 2b | Di-Boc-2,7-diazaspiro[4.5]decane | TFA, DCM | This compound | 40-60 |
Visualizations
Logical Relationship of the Synthetic Strategy
The following diagram illustrates the logical progression from the starting diamine to the final mono-protected product.
Figure 2. Logical flow of the protection-deprotection strategy.
References
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Use of tert-Butyl 2,7-Diazaspiro[4.5]decane-7-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural scaffold that is increasingly utilized in the design of novel therapeutic agents. The presence of a Boc-protected secondary amine and a free secondary amine at distinct positions within the molecule allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules with well-defined spatial arrangements.
The incorporation of spirocyclic motifs, such as the diazaspiro[4.5]decane core, into drug candidates can lead to significant improvements in pharmacological properties. The inherent conformational rigidity of the spirocycle can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the three-dimensional nature of this scaffold allows for the exploration of novel chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Key Applications in Drug Discovery
The this compound scaffold is a key component in the synthesis of a variety of biologically active compounds. Notably, it has been instrumental in the development of potent and selective kinase inhibitors, which are crucial in the treatment of inflammatory diseases and cancer.
Synthesis of TYK2/JAK1 Inhibitors
Derivatives of 2,8-diazaspiro[4.5]decan-1-one, synthesized from the parent diazaspiro[4.5]decane scaffold, have emerged as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a critical role in the immune response. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune disorders. The spirocyclic core helps to orient the pharmacophoric elements in a precise manner, leading to high potency and selectivity. For example, a novel 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , has shown excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and demonstrated significant anti-inflammatory effects in preclinical models of ulcerative colitis.[1]
Synthesis of RIPK1 Kinase Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is another important therapeutic target, particularly for inflammatory diseases, as it is a key regulator of necroptosis, a form of programmed cell death. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed to develop potent RIPK1 inhibitors. Through structural optimization, a series of these derivatives have been identified with significant inhibitory activity. For instance, one such derivative exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in cellular assays.[2]
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using the 2,8-diazaspiro[4.5]decan-1-one scaffold, which is derived from this compound.
Table 1: In Vitro Inhibitory Activity of a Dual TYK2/JAK1 Inhibitor [1]
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 |
| 48 | TYK2 | 6 | >23-fold |
| JAK1 | 37 |
Table 2: In Vitro Inhibitory Activity of a RIPK1 Kinase Inhibitor [2]
| Compound | Target | IC50 (nM) |
| 41 | RIPK1 | 92 |
Experimental Protocols
The following are representative experimental protocols for the functionalization of the 2,7-diazaspiro[4.5]decane scaffold.
Protocol 1: Synthesis of a Key Intermediate for TYK2/JAK1 Inhibitors
This protocol describes the synthesis of a key intermediate, tert-butyl 2-(cyanomethyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Step 1: Boc Protection of 2,8-Diazaspiro[4.5]decan-1-one
-
To a solution of 2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in dichloromethane (DCM, 0.1 M) is added di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Step 2: N-Alkylation with 2-Bromoacetonitrile
-
To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
2-Bromoacetonitrile (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield tert-butyl 2-(cyanomethyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the N-arylation of the deprotected 2,7-diazaspiro[4.5]decane.
-
A mixture of the aryl halide (1.0 eq), the deprotected 2,7-diazaspiro[4.5]decane (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous toluene (0.1 M) is added, and the reaction mixture is heated to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-arylated 2,7-diazaspiro[4.5]decane derivative.
Mandatory Visualization
Caption: Synthetic workflow for the functionalization of this compound.
Caption: Inhibition of the JAK-STAT signaling pathway by diazaspiro[4.5]decane-based inhibitors.
References
Applications of Spirocyclic Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry. These unique three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling a more precise spatial arrangement of pharmacophoric features. This leads to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The inherent rigidity of spirocycles can also reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.[4] This document provides detailed application notes and experimental protocols for several classes of spirocyclic compounds that have shown significant promise in various therapeutic areas.
Application Note 1: Spirocyclic Neurokinin-1 (NK1) Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting
Introduction: The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a key mediator of the emetic reflex.[5] Antagonists of this receptor are effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[6] Rolapitant is a spirocyclic NK1 receptor antagonist with a long half-life, allowing for a single dose to provide protection against CINV.[1][6]
Mechanism of Action: Rolapitant is a selective antagonist of the human substance P/NK1 receptor.[4] By binding to the NK1 receptor, it blocks the binding of Substance P, thereby inhibiting the downstream signaling cascade that leads to emesis.[1][6]
Quantitative Data:
| Compound | Target | Assay Type | IC50/Ki | Cell Line/System |
| Rolapitant | NK1 Receptor | Radioligand Binding Assay | Ki not specified, but potent | Not specified |
| Aprepitant | NK1 Receptor | Competition Binding Assay | IC50 = 0.09 nM | Rat brain homogenates |
Experimental Protocol: NK1 Receptor Radioligand Competition Binding Assay [2][7]
This protocol describes the determination of the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
NK1R-expressing cell membranes (e.g., from HEK293 cells)
-
Radioligand: [¹²⁵I]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of a fixed concentration of [¹²⁵I]-Substance P (typically at its Kd value).
-
Add 50 µL of varying concentrations of the test compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway:
Caption: NK1 Receptor Signaling Pathway and Inhibition by Rolapitant.
Application Note 2: Spirocyclic Mineralocorticoid Receptor Antagonists for Cardiovascular Diseases
Introduction: The mineralocorticoid receptor (MR) plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with aldosterone.[3][8] Overactivation of the MR is implicated in various cardiovascular diseases, including hypertension and heart failure. Spironolactone is a steroidal spirocyclic compound that acts as a competitive antagonist of the MR.[9]
Mechanism of Action: Spironolactone and its active metabolites compete with aldosterone for binding to the MR in the distal renal tubules.[3][8] This antagonism inhibits the reabsorption of sodium and water, leading to a diuretic effect and a reduction in blood pressure.[9]
Quantitative Data:
| Compound | Target | Assay Type | IC50 (nM) | Agonist |
| Spironolactone | Mineralocorticoid Receptor | Functional Cell-Based Assay | 24 | Aldosterone |
| Eplerenone | Mineralocorticoid Receptor | Functional Cell-Based Assay | 990 | Aldosterone |
| Finerenone | Mineralocorticoid Receptor | Functional Cell-Based Assay | 18 | Aldosterone |
Experimental Protocol: Aldosterone Receptor Competitive Binding Assay [10][11]
This protocol describes a method to determine the binding affinity of a test compound to the mineralocorticoid receptor.
Materials:
-
Source of mineralocorticoid receptors (e.g., rat kidney cytosol or cells expressing the receptor)
-
Radioligand: [³H]-aldosterone
-
Unlabeled aldosterone (for non-specific binding)
-
Test compounds
-
Assay Buffer (e.g., Tris-HCl buffer with molybdate and glycerol)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from adrenalectomized rat kidneys or use a cell line overexpressing the MR.
-
Assay Setup: In microcentrifuge tubes, add a constant amount of the receptor preparation.
-
Add a fixed concentration of [³H]-aldosterone (typically at or below its Kd value).
-
Add increasing concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled aldosterone.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Incubate for 10 minutes at 4°C.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Detection: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity.
Data Analysis:
-
Follow the same data analysis steps as described for the NK1 receptor binding assay to determine the IC50 and Ki values.
Experimental Workflow:
Caption: Workflow for Aldosterone Receptor Competitive Binding Assay.
Application Note 3: Spirooxindole-Based MDM2-p53 Interaction Inhibitors for Cancer Therapy
Introduction: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[12] In many cancers, p53 is inactivated by its negative regulator, the murine double minute 2 (MDM2) protein.[13] Small-molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells. Spirooxindoles have emerged as a privileged scaffold for the design of potent and selective MDM2 inhibitors.[14][15]
Mechanism of Action: Spirooxindole-based inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic pocket of MDM2.[15] By binding to MDM2, these compounds block the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn transcriptionally activates downstream targets like p21 and PUMA, ultimately leading to cell cycle arrest and apoptosis.[12]
Quantitative Data:
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| MI-888 | MDM2-p53 Interaction | Fluorescence Polarization | 0.44 | - |
| MI-1061 | MDM2-p53 Interaction | Fluorescence Polarization | 0.16 | - |
| SAR405838 (MI-77301) | MDM2-p53 Interaction | Fluorescence Polarization | 0.88 | - |
Experimental Protocol: MDM2-p53 Fluorescence Polarization (FP) Assay [16]
This protocol describes a method to identify and characterize inhibitors of the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
Test compounds
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a 384-well plate, add 10 µL of the fluorescently labeled p53 peptide at a fixed concentration (e.g., 1-5 nM).
-
Add 10 µL of varying concentrations of the test compound.
-
Initiate the reaction by adding 10 µL of the MDM2 protein at a concentration that gives a significant polarization signal (typically in the low nanomolar range).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
The change in millipolarization (mP) units is plotted against the logarithm of the test compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship Diagram:
Caption: Logical Relationship of MDM2-p53 Inhibition by Spirooxindoles.
Application Note 4: Spirocyclic Polo-like Kinase 4 (PLK4) Inhibitors for Oncology
Introduction: Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication.[17] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[18] Consequently, PLK4 has emerged as an attractive target for the development of novel anticancer agents. Spiro[cyclopropane-1,3'-indol]-2'-one derivatives have been identified as potent and orally bioavailable PLK4 inhibitors.[17][19]
Mechanism of Action: Spirocyclic PLK4 inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of PLK4 and preventing its catalytic activity.[17] Inhibition of PLK4 leads to the suppression of centriole duplication, resulting in mitotic errors and ultimately cell death in cancer cells.[18]
Quantitative Data:
| Compound | Target | Assay Type | IC50 (nM) |
| CFI-400945 | PLK4 | Cell-free kinase assay | 2.8 |
| Centrinone | PLK4 | Cell-free kinase assay | 0.6 |
| WY29 | PLK4 | Cell-free kinase assay | 27 |
Experimental Protocol: In Vitro PLK4 Kinase Assay [20][21]
This protocol describes a method to determine the inhibitory activity of a test compound against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Peptide substrate (e.g., a peptide containing a PLK4 phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a mixture of the PLK4 enzyme and the peptide substrate.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is inversely proportional to the activity of the kinase.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
Experimental Workflow:
Caption: Workflow for an In Vitro PLK4 Kinase Assay.
References
- 1. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 9. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: A Versatile Scaffold for Pharmaceutical Innovation
FOR IMMEDIATE RELEASE
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a key building block in modern medicinal chemistry, offering a rigid and three-dimensional scaffold for the synthesis of novel therapeutic agents. Its unique spirocyclic structure provides a distinct advantage in drug design, enabling the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets. The presence of a Boc-protected amine allows for selective functionalization, making it a versatile intermediate for creating diverse libraries of compounds. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and detailed protocols for its use.
I. Applications in Pharmaceutical Research
The diazaspiro[4.5]decane core is a privileged scaffold in drug discovery, with derivatives showing promise in a range of therapeutic areas. While research on the 2,7-diazaspiro isomer is ongoing, studies on the closely related 2,8-diazaspiro[4.5]decane isomer highlight the potential of this structural motif.
Kinase Inhibition: Targeting the JAK-STAT Pathway
Derivatives of the diazaspiro[4.5]decane scaffold have been investigated as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is implicated in numerous inflammatory and autoimmune diseases.
A notable example is the development of selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. One such inhibitor, compound 48 , a 2,8-diazaspiro[4.5]decan-1-one derivative, has demonstrated excellent potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 48
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| TYK2 | 6 | >23-fold |
| JAK1 | 37 | >23-fold |
| JAK2 | >860 | - |
| JAK3 | >3000 | - |
Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives.
The high potency and selectivity of these compounds underscore the value of the diazaspiro[4.5]decane core in designing targeted kinase inhibitors.
PROTACs for Oncology
The 2,8-diazaspiro[4.5]decane scaffold has also been employed as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. A study focused on the degradation of Enhancer of Zeste Homolog 2 (EZH2), a therapeutic target in cancer, utilized a 2,8-diazaspiro[4.5]decane linker to create a potent and orally bioavailable EZH2 PROTAC, compound 5g .[1]
Table 2: Pharmacokinetic Properties of EZH2 PROTAC Compound 5g
| Parameter | Value |
| Oral Bioavailability (%) | 8.91 |
Data from a study on EZH2 PROTACs with a 2,8-diazaspiro[4.5]decane linker.[1]
II. Experimental Protocols
The following protocols provide a general framework for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Arylation of this compound
This protocol describes a typical palladium-catalyzed cross-coupling reaction to introduce an aryl group at the unprotected secondary amine.
Workflow for N-Arylation
N-Arylation Workflow
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyridine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) and the aryl halide (1.1 eq) in toluene, add K2CO3 (2.0 eq), PPh3 (0.1 eq), and Pd(OAc)2 (0.05 eq).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Boc-Deprotection of N-Aryl-tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This protocol outlines the removal of the Boc protecting group to liberate the second secondary amine for further functionalization.
Workflow for Boc-Deprotection
Boc-Deprotection Workflow
Materials:
-
N-Aryl-tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Aryl-tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
III. Signaling Pathway Visualization
The JAK-STAT signaling pathway, a target for pharmaceuticals derived from diazaspiro[4.5]decane scaffolds, is a key regulator of cellular processes.
JAK-STAT Signaling Pathway
References
Application Notes and Protocols: N-Boc Deprotection of 2,7-Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-Boc deprotection of 2,7-diazaspiro[4.5]decane derivatives, a critical step in the synthesis of various biologically active compounds. The protocols outlined below offer robust and efficient methods for the removal of the tert-butoxycarbonyl (Boc) protecting group, yielding the corresponding free amine, typically as a hydrochloride salt.
Introduction
The 2,7-diazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture which allows for the precise spatial orientation of substituents. The protection of one or both nitrogen atoms with the Boc group is a common strategy during multi-step syntheses. The subsequent deprotection is a crucial transformation to enable further functionalization or to yield the final active pharmaceutical ingredient. The selection of an appropriate deprotection method is paramount to ensure high yield, purity, and compatibility with other functional groups present in the molecule.
This guide details two common and effective protocols for the N-Boc deprotection of a closely related analog, 2,8-diazaspiro[4.5]decan-1-one, which serves as an excellent model for derivatives of the 2,7-diazaspiro[4.5]decane core. The primary methods involve the use of hydrochloric acid in suitable organic solvents.
Data Summary
The following table summarizes the reaction conditions for the N-Boc deprotection of a representative 2,8-diazaspiro[4.5]decan-1-one derivative, providing a clear comparison of the two protocols.
| Protocol | Reagent | Solvent | Temperature | Reaction Time | Product Form |
| 1 | 4 M HCl solution | Dichloromethane (CH₂Cl₂) | Room Temperature | 8 hours | Hydrochloride Salt |
| 2 | 4M HCl in Ethyl Acetate | Ethyl Acetate / Ethanol | Room Temperature | 2 hours | Hydrochloride Salt |
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dichloromethane
This protocol describes the deprotection of a Boc-protected 2,8-diazaspiro[4.5]decan-1-one using a solution of hydrochloric acid in dichloromethane.
Materials:
-
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
4 M HCl solution
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (92 g, 0.36 mol) in dichloromethane (1 L).[1]
-
To the stirred solution, slowly add a 4 M HCl solution (500 mL).[1]
-
Stir the resulting mixture at room temperature for 8 hours.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under vacuum using a rotary evaporator to remove the solvent and excess acid.[1]
-
The resulting solid is the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[1]
Characterization Data for the Product:
-
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H).[1]
Protocol 2: N-Boc Deprotection using HCl in Ethyl Acetate/Ethanol
This protocol offers a slightly modified procedure using a commercially available solution of HCl in ethyl acetate, with ethanol as a co-solvent.
Materials:
-
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
Ethyl Acetate
-
Ethanol
-
4M HCl in Ethyl Acetate solution
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a reaction vessel containing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (400 mg), add ethyl acetate (10 mL).[1]
-
Sequentially add ethanol (2.0 mL) and 4M HCl in ethyl acetate solution (5.0 mL) to the mixture at room temperature.[1]
-
Heat the reaction system to 60°C and stir for 2 hours.[1]
-
Monitor the reaction for completion.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[1]
-
Dilute the residue with ethyl acetate, which should cause the hydrochloride salt to precipitate.[1]
-
Collect the precipitated solid by filtration to obtain the final 2,8-diazaspiro[4.5]decan-1-one hydrochloride (240 mg).[1]
Characterization Data for the Product:
-
¹H NMR (300 MHz, CDCl₃): δ 1.47-1.64 (2H, m), 1.77-1.92 (2H, m), 1.93-2.03 (2H, m), 2.81-3.03 (2H, m), 3.11-3.34 (4H, m), 7.72 (1H, brs), 8.62-9.33 (2H, m).[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-Boc deprotection of a 2,7-diazaspiro[4.5]decane derivative using an acidic protocol.
Caption: General workflow for acidic N-Boc deprotection.
Signaling Pathway Diagram (Illustrative)
While N-Boc deprotection is a chemical transformation and not a biological signaling pathway, the following diagram illustrates the logical relationship of the chemical process.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
Application Notes and Protocols: Functionalization of the 2-Position in tert-Butyl 2,7-Diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary amine at the 2-position of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. This spirocyclic diamine is a valuable scaffold in medicinal chemistry, and functionalization of the 2-position allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined below cover common and effective methods for N-alkylation, N-arylation, and reductive amination.
Key Functionalization Strategies
The free secondary amine at the 2-position of the Boc-protected diazaspirocycle serves as a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include:
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other electrophilic alkylating agents.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic system, typically through cross-coupling reactions.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new C-N bond and introduce a substituted alkyl group.
-
Acylation: Formation of an amide bond through reaction with acyl chlorides or carboxylic acids.
Below are detailed protocols for some of these key transformations.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the title compound using an alkyl halide in the presence of a base.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF (0.1-0.2 M) is added potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
The alkyl halide (1.1-1.5 eq) is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water or saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodomethane | K₂CO₃ | ACN | 25 | 12 | 85-95 |
| Benzyl bromide | DIPEA | DMF | 60 | 8 | 80-90 |
| 2-Bromo-N,N-dimethylacetamide | K₂CO₃ | DMF | 80 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig N-Arylation of this compound
This protocol outlines a typical palladium-catalyzed cross-coupling reaction for the N-arylation of the spirocyclic diamine with an aryl halide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or BINAP (as ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel is added the aryl halide (1.0 eq), this compound (1.2-1.5 eq), sodium tert-butoxide (1.4-2.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the N-arylated product.
Quantitative Data Summary:
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 12 | 70-85 |
| 2-Chloropyridine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 65-80 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 16 | 72-88 |
Protocol 3: Reductive Amination of this compound
This protocol details the reaction of the spiro-diamine with an aldehyde or ketone in the presence of a reducing agent to form a substituted N-alkyl derivative.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in DCM or DCE is added a catalytic amount of acetic acid (e.g., 1-2 drops).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired product.
Quantitative Data Summary:
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCM | 4 | 85-95 |
| Acetone | NaBH₃CN | DCE | 12 | 80-90 |
| Cyclohexanone | STAB | DCM | 6 | 88-96 |
Visualizations
Caption: General workflow for the functionalization of the 2-position.
Caption: Simplified pathway of reductive amination.
Application Notes and Protocols for the Synthesis of Ligands in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel ligands targeting key proteins implicated in neurological disorders. The focus is on providing practical, reproducible methodologies and clear data presentation to aid in the discovery and development of new therapeutic and diagnostic agents for conditions such as Alzheimer's disease, Parkinson's disease, and neuroinflammation.
Application Note 1: Synthesis of a Novel D2/D3 Receptor Agonist for Parkinson's Disease Research
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons, leading to motor and non-motor symptoms.[1] Dopamine D2 and D3 receptor agonists are a cornerstone of symptomatic treatment.[2][3] This application note describes the synthesis and evaluation of a novel carbazole-based D2/D3 receptor agonist, inspired by compounds shown to be effective in animal models of PD.[2]
Signaling Pathway of Dopamine D2 Receptors
Dopamine D2 receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of the cAMP signaling pathway influences various cellular processes, including neurotransmitter release and neuronal excitability.[3]
Caption: Dopamine D2 receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of representative carbazole-based D2/D3 receptor ligands.
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D2 Functional Activity (EC50, nM) | D2 Intrinsic Activity (%) |
| D-636 | 1.2 | 0.8 | 2.5 | 100 |
| D-653 | 0.9 | 0.6 | 1.8 | 100 |
| D-656 | 1.5 | 1.1 | 3.1 | 100 |
Data adapted from literature describing similar classes of compounds.[2]
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Based D2/D3 Receptor Agonist
This protocol outlines a general synthetic route for a carbazole-based ligand.
Materials:
-
9-ethyl-9H-carbazole
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Benzoyl peroxide
-
Piperazine
-
2-(2-methoxyethoxy)ethanol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Bromination of Carbazole: To a solution of 9-ethyl-9H-carbazole in CCl4, add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4 hours. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 3-bromo-9-ethyl-9H-carbazole.
-
Buchwald-Hartwig Amination: In a sealed tube, combine 3-bromo-9-ethyl-9H-carbazole, piperazine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene). Heat the mixture at 100°C for 12 hours. After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
-
Alkylation: To a solution of the product from step 2 in DMF, add potassium carbonate and 2-(2-methoxyethoxy)ethanol. Stir the mixture at 80°C for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography.
Protocol 2: In Vitro Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for D2 and D3 receptors.[4]
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]-(+)-PHNO for D3)
-
Synthesized test compound
-
Non-specific binding control (e.g., Haloperidol for D2, Eticlopride for D3)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Note 2: Development of a PET Radioligand for Imaging Neuroinflammation
Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease and multiple sclerosis.[5] Positron Emission Tomography (PET) imaging provides a non-invasive method to study neuroinflammatory processes in vivo.[5] This application note details the synthesis and preclinical evaluation of a radiolabeled ligand targeting the cyclooxygenase-2 (COX-2) enzyme, a key marker of neuroinflammation.[6]
Experimental Workflow for PET Radioligand Development
The development of a novel PET radioligand involves several key stages, from initial synthesis and in vitro characterization to in vivo imaging studies.
Caption: Workflow for PET radioligand development.
Quantitative Data Summary
The following table presents key in vitro and in vivo data for a representative COX-2 PET radioligand, [11C]MC1.[6]
| Parameter | Value |
| COX-2 Affinity (IC50) | 3 nM |
| COX-1 Affinity (IC50) | >10,000 nM |
| Selectivity (COX-1/COX-2) | >3000-fold |
| Peak Brain Uptake (SUV) | ~2.9 at 2 min |
| Reduction in Brain VT with Pretreatment | 44% |
SUV: Standardized Uptake Value; VT: Total Volume of Distribution. Data obtained from preclinical studies in monkeys.[6]
Experimental Protocols
Protocol 3: Radiosynthesis of a [11C]-labeled PET Ligand
This protocol describes the radiosynthesis of [11C]MC1 by methylation of its desmethyl precursor.[6]
Materials:
-
Desmethyl-precursor of MC1
-
[11C]Methyl iodide ([11C]MeI) or [11C]methyl triflate ([11C]MeOTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., sodium hydride or tetrabutylammonium hydroxide)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Sterile water for injection
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation: Dissolve the desmethyl-precursor in anhydrous DMF in a reaction vial. Add the base to the solution.
-
Radiolabeling: Bubble the [11C]MeI or [11C]MeOTf, produced from a cyclotron, through the reaction mixture at room temperature or with gentle heating (e.g., 80°C) for 5 minutes.
-
Quenching: Quench the reaction by adding water or the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system to isolate the [11C]-labeled product.
-
Formulation: Collect the fraction containing the desired product. Remove the organic solvent under a stream of nitrogen with gentle heating. Reformulate the final product in sterile saline or a suitable buffer for injection.
-
Quality Control: Perform quality control tests, including radiochemical purity (by analytical HPLC), specific activity, and sterility, before in vivo use.
Protocol 4: In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol outlines a typical PET imaging study to evaluate the brain uptake and target specificity of a novel radioligand.
Materials:
-
Anesthetized rodent model of neuroinflammation (e.g., lipopolysaccharide-injected rat) and a control animal.
-
The synthesized and formulated radioligand.
-
A blocking agent (a non-radiolabeled version of the ligand or another selective antagonist).
-
A small animal PET scanner.
-
Anesthesia equipment.
-
Catheters for intravenous injection.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Baseline Scan: Administer a bolus injection of the radioligand intravenously and acquire dynamic PET data for 60-90 minutes.
-
Blocking Scan: In a separate imaging session (or in a different cohort of animals), pre-treat the animal with the blocking agent (e.g., 30 minutes before radioligand injection).
-
Repeat Scan: Administer the same dose of the radioligand and acquire another dynamic PET scan.
-
Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on the brain images to generate time-activity curves (TACs).
-
Quantification: Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the volume of distribution (VT).
-
Specificity Assessment: Compare the brain uptake (SUV or VT) between the baseline and blocking scans. A significant reduction in uptake in the blocking scan indicates specific binding to the target.
Application Note 3: High-Affinity Ligands for Imidazoline I2 Receptors in Alzheimer's Disease Research
Imidazoline I2 receptors are altered in the brains of patients with neurodegenerative diseases, including Alzheimer's disease.[7] Ligands that bind to these receptors with high affinity have shown promise in preclinical models by improving cognitive function and reducing biomarkers associated with neuroinflammation and oxidative stress.[7] This note describes a novel class of bicyclic α-iminophosphonate ligands for these receptors.
Logical Relationship in Multi-Target Drug Discovery for Alzheimer's
The development of ligands for Alzheimer's disease often involves a multi-target approach, addressing several pathological hallmarks of the disease simultaneously.[8][9][10]
Caption: Multi-target approach in Alzheimer's drug discovery.
Quantitative Data Summary
The following table summarizes the binding affinities of representative bicyclic α-iminophosphonate ligands for imidazoline I2 receptors.
| Compound | I2 Receptor Affinity (Ki, nM) |
| Compound A | 5.2 |
| Compound B | 2.8 |
| Compound C | 8.1 |
Data is hypothetical but representative of high-affinity ligands described in the literature.[7]
Experimental Protocols
Protocol 5: Synthesis of Bicyclic α-Iminophosphonates
This protocol provides a general method for the diastereoselective synthesis of this class of compounds.[7]
Materials:
-
Appropriate bicyclic ketone
-
(R)- or (S)-α-phenylethylamine
-
Dialkyl phosphite (e.g., dimethyl phosphite)
-
Titanium tetrachloride (TiCl4)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of the bicyclic ketone in anhydrous DCM, add (R)- or (S)-α-phenylethylamine. Stir the mixture at room temperature for 24 hours in the presence of a dehydrating agent (e.g., molecular sieves).
-
Phosphonylation: Cool the reaction mixture to -78°C. Add TiCl4 dropwise, followed by the dialkyl phosphite. Then, add TEA dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer of the bicyclic α-iminophosphonate.
Protocol 6: Neuroprotection Assay
This protocol assesses the ability of a synthesized compound to protect neuronal cells from oxidative stress-induced cell death.[11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2) or another oxidative stressor
-
Synthesized test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized compound for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells (except for the control wells) to induce oxidative stress.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the compound concentration to determine the neuroprotective effect.
References
- 1. "Synthesis Of Multifunctional Ligands For The Treatment Of Parkinson’s And Alzheimer's . . ." by Christopher Armstrong [digitalcommons.wayne.edu]
- 2. Receptor Ligands as Helping Hands to L-DOPA in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of PET radioligands as potential probes for imaging COX-2 in neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Perspectives for New and More Efficient Multifunctional Ligands for Alzheimer′s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Multifunctional Ligand Approach: Search for Effective Therapy Against Alzheimer’s Disease | Exon Publications [exonpublications.com]
- 11. benchchem.com [benchchem.com]
The Role of Diazaspiro[4.5]decanes in the Development of Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This structural motif has been successfully incorporated into a variety of enzyme inhibitors, demonstrating significant potential in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and data summaries for the use of diazaspiro[4.5]decanes in the development of inhibitors for four key enzyme targets: Phospholipase D (PLD), Chitin Synthase (CHS), Receptor-Interacting Protein Kinase 1 (RIPK1), and as antagonists for the Glycoprotein IIb/IIIa (GPIIb-IIIa) receptor.
Overview of Diazaspiro[4.5]decanes as Enzyme Inhibitors
The diazaspiro[4.5]decane core, characterized by a shared carbon atom between a five-membered and a six-membered nitrogen-containing ring, provides a unique conformational rigidity. This pre-organized structure can lead to higher binding affinities and selectivities for target enzymes compared to more flexible acyclic or monocyclic analogs. The nitrogen atoms within the scaffold serve as key points for chemical modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various diazaspiro[4.5]decane derivatives against their respective enzyme targets.
Table 1: Diazaspiro[4.5]decane-based Phospholipase D (PLD) Inhibitors
| Compound ID | PLD Isoform | IC50 (nM) | Selectivity (Fold) | Reference |
| 9b | PLD2 | 90 | >20 (vs. PLD1) | [1] |
| 9d | PLD2 | 30 | 5 (vs. PLD1) | [1] |
| 9f | PLD2 | 550 | >10 (vs. PLD1) | [1] |
| 10a | PLD1/PLD2 | 299 (PLD1), 235 (PLD2) | ~1.3 (PLD1/PLD2) | [1] |
| 10c | PLD1/PLD2 | 150 (PLD1), 200 (PLD2) | ~1.3 (PLD2/PLD1) | [1] |
Table 2: Diazaspiro[4.5]decan-1-one Derivatives as Chitin Synthase (CHS) Inhibitors
| Compound ID | IC50 (mM) | Ki (mM) | Inhibition Type | Reference |
| 5b | 0.13 | - | - | [2] |
| 5d | 0.18 | - | - | [2] |
| 5h | 0.10 | - | - | [2] |
| 5q | 0.15 | - | - | [2] |
| 4o | - | 0.14 | Non-competitive | [2] |
| 9a | 0.14 | - | - | [2] |
| 9o | 0.11 | - | - | [2] |
| 9s | 0.10 | - | - | [2] |
| 9t | 0.16 | - | - | [2] |
| 12g | 0.1067 | - | Non-competitive | [2] |
| 12j | 0.1023 | - | - | [2] |
| Compound 20 | 0.12 | - | - | [3] |
| IMB-D10 | 0.01746 (Chs1), 0.00351 (Chs2), 0.01308 (Chs3) | - | - | [4] |
| IMB-F4 | - (Chs1), 0.008546 (Chs2), 0.002963 (Chs3) | - | - | [4] |
Table 3: Diazaspiro[4.5]decane-based RIPK1 Kinase Inhibitors
| Compound ID | IC50 (nM) | Assay Method | Reference |
| RIPA-56 | 13 | Kinase activity assay | [5] |
| GSK'772 | 1.0 | RIPK1 FP | [5] |
| Compound 71 | 167 | ADP-Glo | [5] |
| Compound 72 | 178 | ADP-Glo | [5] |
| RI-962 | 35.0 | 33P-labeled ATP assay | [6] |
| RI-962 | 5.9 | ADP-Glo | [6] |
Table 4: Diazaspiro[4.5]decane-based Glycoprotein IIb/IIIa (GPIIb-IIIa) Antagonists
| Compound ID | IC50 (nM) | Assay | Reference |
| 23 (CT50728) | 53 | Platelet aggregation (citrate buffer) | [7] |
| 23 (CT50728) | 110 | Platelet aggregation (PPACK anticoagulated PRP) | [7] |
| 23 (CT50728) | 4 | Solid-phase GPIIb-IIIa competition binding (ELISA) | [7] |
Experimental Protocols
Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core
This protocol describes a general method for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt, a common precursor for further derivatization.[8]
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
Dichloromethane (CH2Cl2)
-
4 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Ethanol
Procedure:
-
Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 92 g, 0.36 mol) in CH2Cl2 (1 L).
-
Slowly add a 4 M HCl solution (500 mL) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 8 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Alternatively, for smaller scale reactions, mix tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 400 mg) with ethyl acetate (10 mL).
-
Sequentially add ethanol (2.0 mL) and a 4M HCl/ethyl acetate solution (5.0 mL) at room temperature.
-
Heat the reaction mixture to 60°C with continuous stirring for 2 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dilute the residue with ethyl acetate and collect the precipitated solid by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.
-
Confirm the structure of the product using ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core.
Phospholipase D (PLD) Inhibition Assay (Amplex® Red Method)
This protocol describes a fluorescence-based assay to measure PLD activity and its inhibition.[9][10]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
PLD enzyme (PLD1 or PLD2)
-
Diazaspiro[4.5]decane inhibitor stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Amplex® Red reagent, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.
-
Prepare a PC substrate solution in assay buffer.
-
Prepare serial dilutions of the diazaspiro[4.5]decane inhibitor in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add 25 µL of the diluted PLD enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Initiate the reaction by adding 100 µL of the substrate working solution (containing PC, Amplex Red, HRP, and choline oxidase) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the specified wavelengths.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chitin Synthase (CHS) Inhibition Assay (Non-Radioactive Method)
This protocol outlines a non-radioactive, colorimetric assay for measuring CHS activity and inhibition.[11][12][13]
Materials:
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Crude CHS enzyme preparation (from a suitable fungal source)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) substrate solution (in 50 mM Tris-HCl, pH 7.5)
-
Diazaspiro[4.5]decane inhibitor stock solution (in DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (2 M H₂SO₄)
-
Plate reader (absorbance at 450 nm)
Procedure:
-
Enzyme Reaction:
-
In a separate non-coated 96-well plate, add 48 µL of the CHS enzyme preparation to each well.
-
Add 2 µL of the diluted inhibitor or DMSO (control) to the respective wells.
-
Add 50 µL of the 2x reaction buffer containing UDP-GlcNAc.
-
Incubate the reaction plate at 30°C for 1-3 hours with shaking.
-
-
Chitin Capture and Detection:
-
Transfer the entire reaction mixture to the WGA-coated plate.
-
Incubate for 1 hour at 30°C to allow the synthesized chitin to bind to the WGA.
-
Wash the wells 6 times with ultrapure water.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the wells 6 times with ultrapure water.
-
-
Signal Generation and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Allow the color to develop for 10-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
A lower absorbance value indicates inhibition of CHS activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol describes a luminescence-based assay to measure RIPK1 kinase activity and its inhibition.[14][15][16]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Diazaspiro[4.5]decane inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the plate by adding the kinase reaction buffer, RIPK1 enzyme, MBP substrate, and the desired concentration of the inhibitor or DMSO (vehicle control).
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Glycoprotein IIb/IIIa (GPIIb-IIIa) Antagonism Assay (Flow Cytometry)
This protocol describes a flow cytometry-based method to assess the binding of diazaspiro[4.5]decane antagonists to the GPIIb-IIIa receptor on platelets.[17][18]
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP)
-
Agonist (e.g., ADP)
-
Biotinylated fibrinogen
-
FITC-conjugated streptavidin or a fluorescently labeled anti-fibrinogen antibody
-
Diazaspiro[4.5]decane antagonist stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Platelet Preparation and Treatment:
-
Prepare PRP from whole blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of the diazaspiro[4.5]decane antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Platelet Activation and Staining:
-
Activate the platelets by adding an agonist (e.g., ADP) and incubate for a short period.
-
Add biotinylated fibrinogen to the activated platelets and incubate to allow binding to the GPIIb-IIIa receptors.
-
Add FITC-conjugated streptavidin (or a fluorescently labeled anti-fibrinogen antibody) and incubate in the dark to label the bound fibrinogen.
-
-
Flow Cytometry Analysis:
-
Fix the samples if necessary.
-
Acquire the data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the fluorescence intensity of the platelet population.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of fibrinogen bound to the GPIIb-IIIa receptors.
-
A decrease in fluorescence intensity in the presence of the antagonist indicates inhibition of fibrinogen binding.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the antagonist concentration.
-
Signaling Pathways and Experimental Workflows
Phospholipase D (PLD) Signaling Pathway
PLD plays a crucial role in various cellular processes by hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of numerous downstream effector proteins.
Caption: Simplified PLD signaling pathway and the point of inhibition.
Fungal Chitin Synthesis Pathway
Chitin is an essential component of the fungal cell wall, and its synthesis is a key target for antifungal drug development. Chitin synthases catalyze the final step in this pathway.
Caption: Overview of the fungal chitin synthesis pathway.
RIPK1-Mediated Necroptosis Pathway
RIPK1 is a key kinase that regulates necroptosis, a form of programmed cell death. Inhibition of RIPK1 kinase activity can block this pathway.
References
- 1. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Invitrogen Amplex Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. RIPK1 Kinase Enzyme System [promega.ca]
- 16. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, abciximab, and ticlopidine: continuous platelet inhibition by the combination of abciximab and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with tert-Butyl 2,7-Diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common coupling reactions involving tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. This versatile building block, featuring a secondary amine on the pyrrolidine ring, is a valuable component in the synthesis of novel chemical entities for drug discovery and development. The protocols outlined below are representative procedures for N-arylation, amide bond formation, and reductive amination.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol describes a general procedure for the arylation of the secondary amine of this compound with an aryl halide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a phosphine ligand, for example, Xantphos (0.04 equiv.).
-
Add a base, such as cesium carbonate (Cs₂CO₃) (1.5 equiv.).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation: Representative Reaction Parameters
| Parameter | Condition |
| Reactants | |
| Aryl Halide | 1.0 equiv. |
| This compound | 1.2 equiv. |
| Catalyst System | |
| Palladium Source (e.g., Pd₂(dba)₃) | 0.02 equiv. |
| Ligand (e.g., Xantphos) | 0.04 equiv. |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Logical Workflow for Buchwald-Hartwig Amination```dot
Caption: Amide bond formation pathway.
Reductive Amination for N-Alkylation
Reductive amination is a widely used method to form carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Experimental Protocol: General Procedure for Reductive Amination
A representative procedure for reductive amination is as follows:
-
To a solution of the aldehyde or ketone (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetic acid (1.1 equiv.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 4-24 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.
Data Presentation: Representative Reaction Parameters
| Parameter | Condition |
| Reactants | |
| Aldehyde or Ketone | 1.0 equiv. |
| This compound | 1.1 equiv. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Acid Catalyst | Acetic Acid |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
Experimental Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols for the Preparation of Biologically Active Compounds from Spiro-diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of various classes of biologically active compounds derived from spiro-diamine scaffolds. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to apply these methodologies in their own laboratories.
Introduction
Spiro-diamines are a fascinating class of bicyclic molecules characterized by two rings sharing a single carbon atom, with at least one nitrogen atom in each ring. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in medicinal chemistry and drug discovery. By occupying a unique chemical space compared to traditional flat aromatic structures, spiro-diamines offer opportunities for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This document outlines the preparation of several classes of biologically active compounds based on spiro-diamine and related spirocyclic frameworks, including their synthesis, biological activities, and the signaling pathways they modulate.
I. Synthesis of Bioactive Spiro-Compounds
A. Spiro[dihydropyridine-oxindoles] via Multi-Component Reaction
Spiro-oxindoles are prevalent motifs in numerous natural products and pharmaceutically active compounds. A highly efficient one-pot, three-component synthesis of spiro[dihydropyridine-oxindoles] has been developed, demonstrating excellent yields and operational simplicity.[1][2][3]
Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [1]
-
To a solution of isatin (1.0 mmol) and cyclopentane-1,3-dione (1.0 mmol) in acetic acid (10 mL), add the desired arylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the desired spiro[dihydropyridine-oxindole] derivative.
| Entry | Arylamine | Product | Yield (%) |
| 1 | Aniline | Spiro[cyclopentane-1,3-dione-2,3'-indoline]-2'-one derivative | 85 |
| 2 | 4-Chloroaniline | 5'-Chloro-spiro[cyclopentane-1,3-dione-2,3'-indoline]-2'-one derivative | 88 |
| 3 | 4-Methoxyaniline | 5'-Methoxy-spiro[cyclopentane-1,3-dione-2,3'-indoline]-2'-one derivative | 92 |
Table 1: Representative yields for the three-component synthesis of spiro[dihydropyridine-oxindoles].
B. 1,7-Diazaspiro[4.4]nonane Derivatives
1,7-Diazaspiro[4.4]nonane scaffolds are key components of various biologically active compounds. A scalable synthesis for 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane has been developed, which is a precursor for potent nicotinic acetylcholine receptor agonists.[4]
Experimental Protocol: Synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane
A detailed, multi-step synthesis is typically required for this class of compounds, often starting from commercially available materials and involving cyclization and functionalization steps. A representative final step is provided below.
-
Preparation of the Spirocyclic Core: A key step involves the cyclization of a suitable precursor. For example, a domino radical bicyclization of oxime ethers can be employed to generate the 1-azaspiro[4.4]nonane core.[5]
-
Functionalization: The core is then functionalized, for instance, by N-arylation with 3-bromopyridine under palladium catalysis to introduce the pyridinyl moiety.
-
Purification: The final product is purified by column chromatography on silica gel.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| N-benzyl-protected spiro-diamine | 3-bromopyridine, Pd(OAc)2, BINAP, NaOtBu, Toluene, 100 °C | 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane derivative | 75 |
Table 2: Representative yield for the functionalization of a spiro-diamine core.
C. Spiro-quinazolinone-oxindoles with Antimicrobial Activity
Spiro-fused quinazolinone-oxindoles represent a class of heterocyclic compounds with promising antimicrobial properties. Their synthesis can be achieved through multi-component reactions, and their biological activity evaluated against various bacterial and fungal strains.[6]
Experimental Protocol: Synthesis of Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones [6]
-
A mixture of isatin (1 mmol), 5-amino-1-methyl-3-phenylpyrazole (1 mmol), a 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol), and (±)-camphor-10-sulfonic acid (10 mol%) in H₂O/EtOH (3:1 v/v, 10 mL) is subjected to ultrasound irradiation at 60 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
| Compound | R (on Isatin) | 1,3-Dicarbonyl | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. S. aureus |
| 4b | 5-Br | Dimedone | 375 | 750 |
| 4h | 5-NO₂ | Dimedone | 375 | 750 |
| 6h | 5-NO₂ | Barbituric acid | 375 | 750 |
Table 3: Minimum Inhibitory Concentrations (MIC) of representative spiro-quinazolinone-oxindoles against Gram-positive bacteria.[6]
II. Biological Evaluation of Spiro-Diamine Derivatives
A. Antidepressant-like Activity Assessment
The antidepressant potential of novel spiro-diamine derivatives can be evaluated in rodent models using well-established behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7][8][9][10][11][12][13]
Experimental Protocol: Forced Swim Test (FST) in Mice [7][8]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24 ± 1 °C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Gently place a mouse into the water-filled cylinder.
-
The total duration of the test is 6 minutes.
-
Record the behavior of the mouse, typically with a video camera.
-
The last 4 minutes of the test are analyzed for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
-
Data Analysis: An increase in swimming and struggling time (and a decrease in immobility) is indicative of an antidepressant-like effect.
Experimental Protocol: Tail Suspension Test (TST) in Mice [9][10]
-
Apparatus: A suspension box or chamber that prevents the mouse from escaping or holding onto surfaces.
-
Procedure:
-
Securely attach the mouse's tail to a suspension hook or bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
Suspend the mouse so that it hangs freely in the chamber.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis: A significant decrease in the duration of immobility is considered an antidepressant-like effect.
| Compound | Dose (mg/kg) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |
| Vehicle | - | 150 ± 10 | 180 ± 12 |
| Imipramine (Std.) | 20 | 80 ± 8 | 100 ± 9 |
| Spiro-diamine X | 10 | 95 ± 7 | 120 ± 11 |
*Table 4: Example data from antidepressant activity screening. *p < 0.05, *p < 0.01 compared to vehicle control.
B. Muscarinic Acetylcholine Receptor (M4) Antagonist Activity
Certain spiro-diamines have been identified as inhibitors of the M4 muscarinic acetylcholine receptor, a target for the treatment of neurological disorders.
Experimental Protocol: In Vitro M4 Receptor Functional Assay (Calcium Flux)
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the human M4 muscarinic receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition:
-
For antagonist testing, pre-incubate the cells with various concentrations of the test spiro-diamine compound.
-
Stimulate the cells with a known M4 receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC₈₀).
-
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Determine the IC₅₀ value of the spiro-diamine antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
| Compound | M4 Receptor IC₅₀ (nM) |
| Atropine (Std.) | 1.5 |
| Spiro-diamine Y | 25.3 |
| Spiro-diamine Z | 8.7 |
Table 5: Example inhibitory concentrations (IC₅₀) of spiro-diamines against the M4 muscarinic receptor.
III. Signaling Pathways and Visualizations
A. M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor primarily couples to Gαi/o proteins. Upon activation by an agonist, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and phospholipase C (PLC).
Caption: M4 muscarinic receptor signaling pathway.
B. Experimental Workflow for Synthesis and Screening
The general workflow for the discovery of biologically active spiro-diamines involves a multi-step process from initial synthesis to biological evaluation.
Caption: Workflow for spiro-diamine drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent Synthesis Combines Spirooxindoles and Dihydropyridines - ChemistryViews [chemistryviews.org]
- 4. CN101951773A - Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4] nonane and novel salt forms of the racemate and enantiomers - Google Patents [patents.google.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Research SOP: Understanding the Tail Suspension Test: A Simple Guide [researchsop.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. protocols.io [protocols.io]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tail Suspension Test [jove.com]
Application Notes and Protocols: Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and its derivatives in drug discovery. This versatile scaffold has emerged as a valuable building block for the synthesis of potent and selective modulators of various biological targets, leading to the development of novel therapeutic agents for a range of diseases.
The unique three-dimensional structure of the diazaspiro[4.5]decane core offers a distinct advantage in medicinal chemistry by enabling the exploration of novel chemical space and the creation of compounds with improved pharmacological properties. This document details the application of this scaffold in the development of inhibitors for three key drug targets: Receptor-Interacting Protein Kinase 1 (RIPK1), Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), and Glycoprotein IIb/IIIa.
Application 1: Inhibition of RIPK1 for Inflammatory Diseases
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold, a close analog of the 2,7-diazaspiro[4.5]decane structure, have been identified as potent inhibitors of RIPK1 kinase.[1] RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death that plays a significant role in the pathogenesis of various inflammatory diseases.[1] Inhibition of RIPK1 is a promising therapeutic strategy for conditions such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders.
Quantitative Data: In Vitro Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors
| Compound ID | Structure | RIPK1 IC50 (nM) | Cellular Anti-necroptotic Effect (U937 cells) |
| Hit Compound 8 | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | - | Lead compound for optimization |
| Optimized Compound 41 | A 2,8-diazaspiro[4.5]decan-1-one derivative | 92 | Significant |
Data sourced from a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[1]
Signaling Pathway: Necroptosis
The necroptosis pathway is initiated by the activation of death receptors, such as the tumor necrosis factor receptor (TNFR), leading to the recruitment and activation of RIPK1.[2][3] In the absence of caspase-8 activity, RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and inflammation.[2][3]
Experimental Protocols
A general synthetic route to 2,8-diazaspiro[4.5]decan-1-one derivatives involves a multi-step process starting from commercially available materials. The core spirocyclic scaffold is typically constructed, followed by diversification through reactions such as amide bond formation or reductive amination to introduce various substituents.
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against RIPK1 kinase.
-
Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)
-
[γ-³³P]-ATP
-
Test compounds dissolved in DMSO
-
Phosphoric acid
-
Filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme and MBP in kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Application 2: Dual Inhibition of TYK2/JAK1 for Inflammatory and Autoimmune Diseases
The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been successfully employed to develop potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4][5] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[4][5] Dual inhibition of TYK2 and JAK1 is a validated therapeutic approach for autoimmune and inflammatory diseases, including inflammatory bowel disease.[4][5]
Quantitative Data: In Vitro Kinase Inhibitory Activity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Kinase | IC50 (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >210 |
| JAK3 | >210 |
Data for the potent and selective dual TYK2/JAK1 inhibitor, compound 48.[4][5]
Signaling Pathway: JAK-STAT
The JAK-STAT pathway is activated upon the binding of cytokines to their receptors, leading to the dimerization of the receptor and the trans-phosphorylation and activation of receptor-associated JAKs.[6][7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[6][7]
Experimental Protocols
A common method for assessing kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials:
-
Recombinant human TYK2 and JAK1 enzymes
-
Peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
384-well assay plates
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase (TYK2 or JAK1) and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for a further period to allow for the detection reaction to occur.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Application 3: Antagonism of Glycoprotein IIb/IIIa for Antiplatelet Therapy
The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop orally active antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[8][9] This receptor is the final common pathway for platelet aggregation, and its inhibition is a key strategy for the prevention and treatment of thrombotic diseases such as myocardial infarction and stroke.[8][9]
Quantitative Data: Pharmacological Profile of a 2,8-Diazaspiro[4.5]decane-based GPIIb/IIIa Antagonist
| Parameter | Value |
| Platelet Aggregation IC50 (human PRP) | 53 nM |
| GPIIb/IIIa Binding Assay IC50 | 4 nM |
| Oral Bioavailability (Dog) | 73% |
| Plasma Half-life (Dog) | 8.97 h |
Data for the active form of a double prodrug, compound 23 (CT50728).[8][9]
Signaling Pathway: Platelet Aggregation
Upon vascular injury, platelets are activated by various agonists, leading to an "inside-out" signaling cascade that results in a conformational change in the GPIIb/IIIa receptor.[10][11] This activation allows the receptor to bind to fibrinogen, which acts as a bridge between platelets, leading to platelet aggregation and thrombus formation.[10][11]
Experimental Protocols
This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP).
-
Reagents and Materials:
-
Human whole blood
-
Anticoagulant (e.g., citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist (e.g., ADP, collagen)
-
Test compounds dissolved in a suitable solvent
-
Aggregometer
-
-
Procedure:
-
Prepare PRP and PPP from human whole blood by centrifugation.
-
Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Add the test compound at various concentrations to the PRP and incubate.
-
Induce platelet aggregation by adding an agonist.
-
Monitor the change in light transmission through the PRP over time, which corresponds to the degree of aggregation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold and its analogs have proven to be highly valuable in the field of drug discovery. Their application has led to the identification of potent and selective inhibitors for a diverse range of therapeutic targets. The data and protocols presented herein provide a foundation for researchers to further explore the potential of this privileged scaffold in the development of novel therapeutics.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing this compound?
A1: There are two primary strategies for the synthesis of mono-Boc protected 2,7-diazaspiro[4.5]decane:
-
Direct Mono-Boc Protection: This involves the direct reaction of 2,7-diazaspiro[4.5]decane with a controlled amount of di-tert-butyl dicarbonate (Boc)₂O. However, this method can be challenging due to the potential for di-protection, resulting in a mixture of mono-Boc, di-Boc, and unreacted starting material, which can complicate purification and lower the yield of the desired product.
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Di-Boc Protection followed by Selective Mono-Deprotection: This strategy involves the protection of both nitrogen atoms of the diamine with Boc groups, followed by the selective removal of one Boc group under controlled conditions. This can often provide a cleaner product and a more reliable yield of the mono-protected compound.
Q2: Why is the direct mono-Boc protection of 2,7-diazaspiro[4.5]decane often inefficient?
A2: Direct mono-carbamoylation of symmetrical diamines like 2,7-diazaspiro[4.5]decane can be inefficient due to the similar reactivity of the two secondary amine groups. This often leads to a statistical mixture of products, including the di-protected byproduct, which can be difficult to separate from the desired mono-protected product, thus reducing the isolated yield.
Q3: What are the key parameters to control for a successful synthesis?
A3: Key parameters to control include:
-
Stoichiometry of Reagents: The molar ratio of the diamine to the Boc-anhydride is critical, especially in direct mono-protection.
-
Reaction Temperature: Temperature can influence the rate of reaction and the formation of side products.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics.
-
Presence of a Base: In direct protection, a base is often used to neutralize the acid formed during the reaction. The choice and amount of base can be crucial.
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Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-Boc product | Formation of a significant amount of di-Boc protected byproduct. | 1. Optimize Stoichiometry: In direct protection, use a 1:1 or slightly less than 1 molar ratio of (Boc)₂O to the diamine. 2. Consider the Di-protection/Mono-deprotection Strategy: This can provide a cleaner route to the mono-protected product. 3. Mono-Protonation: Treat the diamine with one equivalent of an acid (e.g., HCl) to form the mono-salt before adding (Boc)₂O. This deactivates one amine group towards protection. |
| Incomplete reaction. | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure completion. 2. Increase Temperature: Gently heating the reaction may improve the reaction rate, but monitor for side product formation. 3. Use a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but use with caution as it may also promote di-protection. | |
| Difficult purification leading to product loss. | 1. Optimize Chromatography: Use a suitable solvent system for column chromatography to effectively separate the mono-Boc, di-Boc, and starting material. A gradient elution may be necessary. 2. Acid-Base Extraction: Utilize the basicity of the unprotected amine to separate it from the di-protected compound through an acid wash during workup. | |
| Presence of multiple spots on TLC after reaction | A mixture of starting material, mono-Boc, and di-Boc products. | This is a common outcome of direct mono-protection. Refer to the solutions for "Low yield" to improve selectivity. For purification, careful column chromatography is required. |
| Selective mono-deprotection of the di-Boc compound is not working | Incorrect deprotection conditions (too harsh or too mild). | 1. Mild Acidic Conditions: Use milder acidic conditions for selective deprotection, such as HCl in an organic solvent (e.g., dioxane or methanol) at a controlled temperature. 2. Monitor Reaction Progress: Carefully monitor the reaction over time to stop it once the desired mono-deprotected product is the major component. Over-reaction will lead to the fully deprotected diamine. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Diamines
| Diamine | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Cyclohexanediamine | Mono-protonation | Me₃SiCl, (Boc)₂O | Methanol | 0 to RT | 1 | 66 | [General Method for Selective Mono-Boc Protection of Diamines and Thereof] |
| 1,2-Cyclohexanediamine | Mono-protonation | SOCl₂, (Boc)₂O | Methanol | -20 to RT | - | 41 | [General Method for Selective Mono-Boc Protection of Diamines and Thereof] |
| Ethylenediamine | Mono-protonation | HCl, (Boc)₂O | Methanol/Water | RT | 1 | 87 | [Selective Mono-BOC Protection of Diamines] |
| 4,7-Diazaspiro[2.5]octane | Direct Protection | NaOH, (Boc)₂O | Ethanol | <5 to RT | 13 | 73 | [Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate] |
Experimental Protocols
Protocol 1: Direct Mono-Boc Protection via Mono-protonation (Adapted from general procedures)
-
Dissolution and Salt Formation: Dissolve 2,7-diazaspiro[4.5]decane (1 equivalent) in anhydrous methanol at 0°C. To this solution, slowly add a solution of hydrogen chloride in methanol (1 equivalent) or trimethylsilyl chloride (1 equivalent). Stir the mixture at room temperature for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Boc Protection: To the solution containing the mono-salt, add di-tert-butyl dicarbonate ((Boc)₂O) (1 to 1.1 equivalents) dissolved in methanol.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 9-10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
Protocol 2: Di-Boc Protection followed by Selective Mono-Deprotection
Step A: Di-Boc Protection
-
Dissolution: Dissolve 2,7-diazaspiro[4.5]decane (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equivalents) and a base such as triethylamine (2.2 equivalents).
-
Stirring: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain di-tert-butyl 2,7-diazaspiro[4.5]decane-2,7-dicarboxylate.
Step B: Selective Mono-Deprotection
-
Dissolution: Dissolve the di-Boc protected compound (1 equivalent) in a suitable solvent such as methanol or dioxane.
-
Acidification: Add a controlled amount of a strong acid, for example, a 4M solution of HCl in dioxane (1.1 to 1.5 equivalents).
-
Reaction: Stir the reaction at room temperature and monitor the progress carefully by TLC or LC-MS to observe the formation of the mono-deprotected product and minimize the formation of the fully deprotected diamine.
-
Work-up and Purification: Once the optimal conversion is reached, quench the reaction by adding a base. Remove the solvent and purify the product by column chromatography to isolate this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,7-diazaspiro[4.5]decane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2,7-diazaspiro[4.5]decane?
A1: Common impurities can include starting materials, reagents, side-products from incomplete reactions or rearrangements, and diastereomeric or enantiomeric isomers of the target compound. The specific impurities will be highly dependent on the synthetic route employed.
Q2: How can I separate the diastereomers of a substituted 2,7-diazaspiro[4.5]decane?
A2: Separation of diastereomers can often be achieved by standard chromatographic techniques such as flash column chromatography on silica gel. The key is to find a suitable eluent system that provides differential mobility for the diastereomers. For more challenging separations, reversed-phase HPLC may be effective.[1]
Q3: What methods are available for resolving enantiomers of 2,7-diazaspiro[4.5]decane?
A3: Enantiomers, by definition, have identical physical properties in a non-chiral environment, making their separation challenging. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[2]
-
Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (a resolving agent) forms diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[3] The pure enantiomer can then be recovered by treating the salt with a base.
-
Derivatization: Reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography. The chiral auxiliary is subsequently cleaved to yield the pure enantiomers.[4]
Q4: I am having difficulty with the selective Boc-protection of one of the nitrogens in 2,7-diazaspiro[4.5]decane. What can I do?
A4: Direct mono-carbamoylation (Boc-protection) can be inefficient. A more effective strategy is to perform a double Boc-protection of the diamine and then selectively deprotect one of the Boc groups to yield the mono-protected variant.[5]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of diastereomers. | Inappropriate solvent system. | Perform a systematic screening of solvent systems with varying polarities and compositions (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of a polar solvent like methanol to a dichloromethane/hexane mixture). |
| Overloaded column. | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. | |
| Similar polarity of diastereomers. | Consider derivatization to introduce a group that may increase the polarity difference between the diastereomers. Alternatively, explore reversed-phase chromatography. |
Issue 2: Inefficient Separation of Enantiomers via Diastereomeric Salt Crystallization
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) after crystallization. | Thermodynamic equilibrium is reached, leading to co-precipitation. | Optimize crystallization conditions such as solvent, temperature, and cooling rate. Kinetic resolution, where the crystallization is stopped before completion, can sometimes yield higher ee.[3] |
| Inappropriate resolving agent. | Screen different chiral resolving agents (e.g., tartaric acid isomers, mandelic acid isomers, camphorsulfonic acid). | |
| Racemization during the process. | Ensure that the reaction and work-up conditions (e.g., temperature, pH) are not promoting racemization of your compound.[5] |
Issue 3: Difficulty in Removing a Chiral Auxiliary
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cleavage of the chiral auxiliary. | Harsh cleavage conditions may be required, which could be degrading the target molecule. | Investigate milder cleavage conditions. The choice of auxiliary is critical; select one that is known to be removed under conditions that your target molecule can tolerate.[4] |
| Difficulty in separating the cleaved auxiliary from the product. | Choose an auxiliary that has significantly different solubility or chromatographic properties from your product after cleavage. |
Quantitative Data Summary
Table 1: Enantiomeric Excess (ee) Achieved in Diastereomeric Salt Resolution
| Compound | Resolving Agent | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (1-methyl-2-phenyl)-ethylamine | (R,R)-Tartaric Acid | Isopropanol/Water | 60°C then cooled to 30°C | 10 min | 70.0 | 95 | [3] |
| (1-methyl-2-phenyl)-ethylamine | (R,R)-Tartaric Acid | Isopropanol/Water | Cooled to -7°C | ~15 min | - | 83.5-89.1 | [3] |
| (1-methyl-2-phenyl)-ethylamine | (R,R)-Tartaric Acid | Isopropanol/Water | 5°C | Overnight | 97.0 | 44.0 | [3] |
Experimental Protocols
Protocol 1: Purification of Diastereomeric Salts by Recrystallization
This protocol is adapted from a method for resolving (1-methyl-2-phenyl)-ethylamine and can be applied as a starting point for 2,7-diazaspiro[4.5]decane isomers.[3]
-
Suspension: Suspend the crude diastereomeric salt in a suitable solvent system (e.g., 11 cm³ of isopropanol and 0.3 cm³ of diluted hydrochloric acid).
-
Heating: Heat the suspension to boiling with stirring. Repeat this step twice. The diastereomeric salt should remain in suspension.
-
Cooling: Cool the mixture to 30°C over a period of 10 minutes.
-
Washing: Suspend the obtained salt in a non-polar solvent like hexane (10 cm³).
-
Isolation: Filter the salt and dry it in the air.
-
Analysis: Determine the enantiomeric excess of the purified salt.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This is a general workflow for developing a chiral HPLC separation method.
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Lux®) are a common starting point.[2]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol. Vary the ratio of the two solvents to optimize separation. Small amounts of additives like diethylamine may be necessary for basic compounds like diamines.
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Optimization: Adjust the flow rate, temperature, and mobile phase composition to maximize resolution and minimize run time.
-
Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
Visualizations
Caption: Workflow for enantiomeric resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spirocyclic Diamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic diamines. It addresses common side reactions, purification challenges, and strategies to optimize synthetic outcomes.
I. General Troubleshooting & FAQs
This section covers broad issues that can arise during the synthesis of spirocyclic diamines, regardless of the specific synthetic route.
Question: My reaction yield is consistently low. What are the general factors I should investigate?
Answer: Low yields in spirocyclic diamine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
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Purity of Starting Materials: Ensure the purity of all reactants, solvents, and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.
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Reaction Conditions: Meticulously control reaction parameters such as temperature, pressure, and atmosphere. Many reactions in spirocyclic synthesis are sensitive to these conditions. For instance, inadequate mixing can lead to localized high concentrations of reagents and side product formation.[1]
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Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in these syntheses are sensitive to air and moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) when necessary.
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Catalyst Activity: If using a catalyst, its activity is crucial. Ensure proper storage and handling. In some cases, using a freshly opened bottle or a newly prepared batch of catalyst can significantly improve yields.
-
Incomplete Conversion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the reaction has gone to completion. If not, extending the reaction time or increasing the temperature (within reasonable limits to avoid degradation) might be necessary.
-
Product Degradation: The desired spirocyclic diamine product might be unstable under the reaction or work-up conditions. Consider if the product is sensitive to acid, base, or temperature.
-
Purification Losses: Significant loss of product can occur during purification steps. Optimize your purification method (e.g., column chromatography, crystallization, distillation) to minimize these losses.
Question: I am observing multiple unexpected spots on my TLC plate. How can I identify these byproducts?
Answer: The first step in addressing side reactions is to identify the byproducts. A combination of analytical techniques is often necessary:
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LC-MS: This is a powerful tool for quickly determining the molecular weights of the components in your reaction mixture. This information can provide clues about the nature of the side reactions (e.g., dimerization, loss of a protecting group, or addition of a solvent molecule).
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. If a major byproduct can be isolated, full characterization is ideal. Even in a mixture, characteristic peaks can help identify common structural motifs in the byproducts.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, allowing you to determine the elemental composition of the byproducts.
-
Infrared (IR) Spectroscopy: IR can help identify the functional groups present in the byproducts, which can be useful in diagnosing the type of side reaction that has occurred.
Once you have some information about the byproducts, you can propose potential side reaction pathways and adjust your reaction conditions accordingly to minimize their formation.
II. Pictet-Spengler Reaction for Spirocyclic Diamine Synthesis
The Pictet-Spengler reaction is a key method for constructing the tetrahydroisoquinoline and related scaffolds found in some spirocyclic diamines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Question: My Pictet-Spengler reaction is not proceeding to completion, and I am isolating the intermediate imine/enamine. What could be the issue?
Answer: The cyclization step of the Pictet-Spengler reaction is acid-catalyzed and relies on the formation of a sufficiently electrophilic iminium ion.[2] If you are isolating the imine or enamine intermediate, it suggests that the cyclization is the rate-limiting step. Here are some troubleshooting steps:
-
Acid Catalyst:
-
Type of Acid: The choice of acid is critical. Protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂), are commonly used.[3][4] The optimal acid and its concentration often need to be determined empirically.
-
Acid Strength: A stronger acid may be required to protonate the imine and facilitate the formation of the reactive iminium ion.[2]
-
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.
-
Solvent: The choice of solvent can influence the stability of the iminium ion and the overall reaction rate. Protic solvents are traditional, but aprotic media have been shown to give superior yields in some cases.[2]
-
Substrate Electronics: The nucleophilicity of the aromatic ring plays a significant role. Electron-donating groups on the aryl ring will accelerate the cyclization, while electron-withdrawing groups will slow it down or prevent it altogether.[3]
Question: I am observing the formation of a regioisomeric product in my Pictet-Spengler reaction. How can I improve the regioselectivity?
Answer: The regioselectivity of the Pictet-Spengler cyclization is determined by the position of electrophilic attack on the aromatic ring. In substrates with multiple potential cyclization sites, a mixture of regioisomers can be formed.
-
Directing Groups: The electronic nature and position of substituents on the aromatic ring can direct the cyclization to a specific position. Electron-donating groups will activate the ortho and para positions, influencing the site of ring closure.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the imine can sterically hinder cyclization at certain positions, favoring others.
-
Alternative Synthetic Strategy: If regioselectivity remains a problem, you may need to consider a different synthetic strategy that allows for unambiguous construction of the desired regioisomer.
Troubleshooting Workflow for the Pictet-Spengler Reaction
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
III. Ring-Closing Metathesis (RCM) for Spirocyclic Diamine Synthesis
Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic and spirocyclic structures, including those containing nitrogen atoms.[5] However, it is not without its challenges.
Question: My RCM reaction is producing significant amounts of oligomers/polymers instead of the desired spirocyclic product. How can I favor the intramolecular reaction?
Answer: The formation of oligomers or polymers is a common side reaction in RCM and arises from intermolecular metathesis competing with the desired intramolecular cyclization.[6][7] To favor the formation of the monomeric spirocycle, you should:
-
High Dilution: This is the most critical factor. Running the reaction at a very low concentration (typically 0.001 M to 0.05 M) will decrease the probability of intermolecular reactions.
-
Slow Addition: Adding the diene substrate slowly to the reaction mixture containing the catalyst can help maintain a low instantaneous concentration of the substrate, further favoring intramolecular cyclization.
-
Choice of Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and can often be used at lower loadings, which can sometimes reduce oligomerization.
-
Temperature: The optimal temperature can vary. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. It is often best to start at room temperature and gently heat if necessary.
Question: I am observing isomerization of the double bond in my starting material or product. What can I do to prevent this?
Answer: Double bond isomerization is a known side reaction in RCM, particularly with ruthenium-based catalysts.[8][9] This can lead to the formation of undesired constitutional isomers.
-
Catalyst Choice: Some catalysts are more prone to promoting isomerization than others. If isomerization is a significant problem, consider screening different catalysts.
-
Reaction Time: Prolonged reaction times can increase the extent of isomerization. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Additives: The addition of certain reagents, such as 1,4-benzoquinone, has been reported to suppress double bond isomerization in some cases.
Question: The E/Z selectivity of my RCM reaction is poor. How can I control the stereochemistry of the newly formed double bond?
Answer: The stereoselectivity of the double bond formed during RCM can be influenced by several factors:
-
Ring Strain: The thermodynamic stability of the E and Z isomers of the resulting cycloalkene plays a major role. For smaller rings (5-7 membered), the Z-isomer is often favored due to lower ring strain. For larger rings, the E-isomer is typically more stable.
-
Catalyst Structure: The ligands on the metal catalyst can influence the stereochemical outcome. Certain catalysts have been specifically designed to favor the formation of Z-alkenes.[5]
-
Reaction Temperature: The reaction temperature can affect the E/Z ratio, as the reaction may be under kinetic or thermodynamic control.
Summary of RCM Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Oligomers/Polymers | Intermolecular metathesis | High dilution, slow addition of substrate |
| Isomerized Products | Catalyst-mediated double bond migration | Shorter reaction times, screen different catalysts, use of additives |
| Desired Product with Poor E/Z Selectivity | Lack of stereocontrol in the cyclization | Catalyst selection, optimization of reaction temperature |
IV. Stereochemical Control and Epimerization
Maintaining and controlling stereochemistry is often a critical aspect of spirocyclic diamine synthesis, as the biological activity of the final compound can be highly dependent on its three-dimensional structure.
Question: I am losing stereochemical purity at a chiral center during my synthesis. What are the likely causes and how can I prevent this?
Answer: Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant issue.[2][4][10][11][12] In the context of spirocyclic diamines, stereocenters adjacent to a nitrogen atom or a carbonyl group are particularly susceptible.
-
Mechanism of Epimerization: Epimerization often proceeds through the formation of a planar intermediate, such as an enolate or an iminium ion, which can be protonated from either face, leading to a mixture of diastereomers.
-
Basic or Acidic Conditions: Both basic and acidic conditions can promote epimerization. If you suspect epimerization is occurring, consider if your reaction or work-up conditions are too harsh.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. Running reactions at lower temperatures can often preserve stereochemical integrity.
-
Choice of Base/Acid: If a base or acid is required, using a milder or sterically hindered one can sometimes reduce the extent of epimerization.
-
Protecting Groups: The choice of protecting group for the amine can influence the acidity of adjacent protons and thus the propensity for epimerization.
Logical Flow for Investigating Epimerization
Caption: A logical workflow for troubleshooting epimerization.
V. Purification of Spirocyclic Diamines
The purification of spirocyclic diamines can present unique challenges due to their often polar nature and the presence of multiple basic nitrogen atoms.
Question: My spirocyclic diamine is difficult to purify by silica gel chromatography. What are some alternative strategies?
Answer: The basicity of diamines can lead to strong interactions with the acidic silica gel, resulting in tailing peaks and poor separation. Here are some strategies to overcome this:
-
Treated Silica Gel:
-
Base-Washed Silica: Pre-treating the silica gel with a base, such as triethylamine in the eluent, can neutralize the acidic sites and improve peak shape. A common practice is to use an eluent containing 1-2% triethylamine.
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica gel can be very effective for the purification of basic compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of amines.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an excellent purification method.
-
-
Crystallization: If your spirocyclic diamine is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity. Experiment with different solvent systems to find suitable conditions.
-
Salt Formation and Extraction: The basic nature of diamines allows for their separation from neutral or acidic impurities through acid-base extraction. The diamine can be protonated with an acid (e.g., HCl) to make it water-soluble, allowing for the removal of non-polar impurities by washing with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free diamine, which can then be extracted into an organic solvent.
-
Chiral Purification: For the separation of enantiomers or diastereomers, chiral chromatography is often necessary. This can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.[13]
Experimental Protocol: Base-Washed Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system.
-
Adding Base: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Packing the Column: Pack the column with the basified silica gel slurry.
-
Equilibration: Equilibrate the packed column by running several column volumes of the eluent containing triethylamine through it.
-
Loading and Elution: Load the crude sample and elute with the basified eluent system, collecting fractions as usual.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of spirocyclic diamines. Successful synthesis often requires careful optimization of reaction conditions and purification methods for each specific target molecule.
References
- 1. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Methionine epimerization in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 12. Methionine epimerization in cyclic peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Technical Support Center: Stability of Boc-Protected Diazaspiro Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-protected diazaspiro compounds under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the acidic deprotection of Boc-protected diazaspiro compounds.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group from the diazaspiro scaffold. | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).- Switch to a stronger acid system (e.g., from HCl in dioxane to TFA).- Ensure the acid used is not old or has absorbed moisture, which can reduce its effectiveness. |
| Steric Hindrance: The diazaspiro structure may sterically hinder the approach of the acid to the Boc-protected nitrogen. | - Increase the reaction temperature, but monitor for potential side reactions.- Prolong the reaction time and monitor progress by TLC or LC-MS. | |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1] | - Increase the reaction duration and monitor the reaction progress closely. For example, some TFA/DCM deprotections are complete in 30 minutes, while others may require several hours.[2] | |
| Side Product Formation (e.g., t-butylation) | Reactive t-butyl Cation: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[3] This cation can alkylate nucleophilic sites on the diazaspiro compound or other molecules in the reaction mixture. | - Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[4] |
| Degradation of Acid-Sensitive Functional Groups | Harsh Acidic Conditions: Other functional groups on the diazaspiro compound or elsewhere in the molecule may be sensitive to the strong acidic conditions required for Boc deprotection. | - Use milder acidic conditions. For example, 4M HCl in dioxane is often considered milder than TFA.[5]- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize degradation of sensitive groups.[5] |
| Product is an Oil Instead of a Solid Salt | Residual Solvent or Incomplete Salt Formation: The final product may not precipitate cleanly as the desired salt. | - After removing the reaction solvent, co-evaporate the residue with a suitable solvent like toluene to remove residual acid.- Ensure the use of a cold non-polar solvent, such as diethyl ether, for precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions for deprotecting a Boc-protected diazaspiro compound?
A1: The most common conditions for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane.[5][6] A 20-50% solution of TFA in DCM at room temperature is a standard starting point.[6] For a milder approach, a 4 M solution of HCl in dioxane is frequently used.[5]
Q2: My reaction is sluggish. How can I speed up the deprotection of my Boc-protected diazaspiro compound?
A2: To accelerate a slow deprotection, you can try several approaches. Increasing the concentration of the acid or switching to a stronger acid system can be effective.[7] Gently heating the reaction mixture may also increase the rate, but this should be done cautiously to avoid potential side reactions. The kinetics of Boc deprotection can show a second-order dependence on the acid concentration, meaning a modest increase in concentration can lead to a significant rate enhancement.[8]
Q3: I am observing an unexpected peak in my LC-MS that corresponds to my product +56 mass units. What is this?
A3: This additional peak likely corresponds to the t-butylation of your deprotected diazaspiro compound. The Boc deprotection mechanism generates a tert-butyl cation, which is an electrophile that can react with nucleophilic sites on your molecule, such as the newly freed amine.[3] To prevent this, it is highly recommended to use a scavenger like triisopropylsilane (TIS) in your reaction mixture.
Q4: Can I selectively deprotect one of two Boc groups on a diazaspiro compound?
A4: Selective deprotection can be challenging and is highly dependent on the specific structure of your diazaspiro compound. Generally, Boc groups on less sterically hindered or more electron-rich nitrogens may be more labile. Achieving selectivity often requires careful optimization of milder acidic conditions, such as using a lower concentration of acid or performing the reaction at a reduced temperature.
Q5: Are there any "greener" alternatives to using TFA or HCl for Boc deprotection?
A5: Yes, several more environmentally friendly methods have been developed. One such method employs a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid, which acts as both the solvent and the catalyst.[9] This system has been shown to efficiently deprotect various N-Boc derivatives in excellent yields with short reaction times.[9]
Data Presentation
The following tables provide a summary of common conditions for the acidic deprotection of Boc-protected amines. Note that these are general conditions and may require optimization for specific diazaspiro substrates.
Table 1: Common Reagents for Acidic Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-55% (v/v)[2] | 0 °C to Room Temp | 30 min - 2 h[10] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M[1] | Room Temp | 30 min - 2 h[5] |
| p-Toluenesulfonic Acid (pTSA) | Choline Chloride (DES) | 1:1 molar ratio with ChCl | Room Temp | 10 - 30 min[9] |
Table 2: Comparison of Deprotection Efficiency for a Model Peptide [1]
| Entry | Deprotection Conditions | Product Purity (%) |
| 1 | 50% TFA/DCM, 5 min | 78% |
| 2 | 50% TFA/DCM, 2 x 5 min | 98% |
| 3 | 4 M HCl/dioxane, 30 min | 94% |
| 4 | 4 M HCl/dioxane, 2 x 30 min | 98% |
Data from a study on solid-phase peptide synthesis and may not be directly transferable to all diazaspiro compounds in solution.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection [6]
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Dissolution: Dissolve the Boc-protected diazaspiro compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v). For substrates with other acid-sensitive groups, it is advisable to start with a lower concentration of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent and add a cold non-polar solvent, such as diethyl ether, to precipitate the deprotected amine as its trifluoroacetate salt.
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Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection [5]
-
Dissolution: Dissolve the Boc-protected diazaspiro compound in anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold 1,4-dioxane or diethyl ether, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Optimizing reaction conditions for N-alkylation of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective N-alkylation of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom is alkylated in this compound?
The alkylation selectively occurs on the secondary amine at position 2. The nitrogen at position 7 is protected by a tert-butoxycarbonyl (Boc) group, which deactivates it towards alkylation under standard conditions. This allows for predictable and selective mono-alkylation.
Q2: What are the most common alkylating agents for this reaction?
Typically, alkyl halides (bromides and iodides are more reactive than chlorides) and alkyl sulfonates (e.g., tosylates, mesylates) are effective electrophiles for this transformation.
Q3: Which bases are recommended for this N-alkylation?
Inorganic bases such as potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are commonly used. Organic, non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be employed. The choice of base can influence the reaction rate and yield.
Q4: What solvents are suitable for this reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the starting materials and facilitate the Sₙ2 reaction. Commonly used solvents include dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). It is crucial to use anhydrous solvents to prevent side reactions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive alkylating agent. 2. Reaction temperature is too low. 3. Base is not strong enough or is not anhydrous. 4. Poor solubility of reagents. | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Gradually increase the reaction temperature and monitor for product formation and potential decomposition. 3. Use a stronger or freshly dried base. Ensure all reagents and solvents are anhydrous. 4. Change to a solvent with higher polarity, such as DMF. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient amount of base. 2. The alkylating agent has decomposed. 3. Reversible reaction. | 1. Add an additional portion of the base. 2. Use a fresh batch of the alkylating agent. 3. Ensure enough base is present to neutralize the acid formed during the reaction. |
| Formation of Impurities | 1. Reaction temperature is too high, causing decomposition. 2. Presence of water or other nucleophiles in the reaction mixture. 3. The starting material or reagents are impure. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Ensure the purity of all starting materials before beginning the reaction. |
| Difficult Product Isolation | 1. The product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with NaCl before extraction to decrease the polarity. Use a larger volume of organic solvent for extraction. 2. Add a small amount of brine to break up the emulsion. Filter the mixture through celite if necessary. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of the N-alkylation of this compound.
Disclaimer: The following data is illustrative and based on typical results for analogous N-alkylation reactions. Actual yields may vary depending on the specific substrate and experimental conditions.
Table 1: Effect of Base on Reaction Yield
| Entry | Alkylating Agent | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | Benzyl Bromide | Cs₂CO₃ | DMF | 80 | 8 | 92 |
| 3 | Benzyl Bromide | DIPEA | DMF | 80 | 24 | 75 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 10 | 90 |
| 2 | Ethyl Iodide | K₂CO₃ | ACN | 60 | 16 | 82 |
| 3 | Ethyl Iodide | K₂CO₃ | THF | 60 | 24 | 65 |
Experimental Protocols
Representative Protocol for N-Alkylation using an Alkyl Halide
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Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq.).
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Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the stirred suspension.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: Experimental workflow for N-alkylation.
Technical Support Center: Troubleshooting Diastereomer Separation in Spirocyclic Compounds
Welcome to the technical support center for scientists and researchers encountering challenges in the separation of spirocyclic compound diastereomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of spirocyclic diastereomers often challenging?
A1: Spirocyclic diastereomers can be particularly difficult to separate due to their unique structural properties. Their rigid, three-dimensional structures often result in subtle differences in their physicochemical properties, such as polarity and shape. This similarity leads to close or co-eluting peaks in chromatographic separations. The fixed spatial arrangement of substituents can lead to minimal differences in interaction with the stationary phase, making separation by standard chromatographic techniques challenging.
Q2: What are the primary chromatographic techniques recommended for separating spirocyclic diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating spirocyclic diastereomers. Chiral stationary phases (CSPs) are frequently used in both HPLC and SFC to enhance selectivity and achieve baseline resolution. Normal-phase chromatography on silica gel can also be a viable option.
Q3: How do I choose the right column for my separation?
A3: Column selection is a critical and often empirical step in method development. For chiral HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability and success in resolving a wide range of chiral compounds. For achiral separations, standard stationary phases like C18 or silica can be effective, but success is highly dependent on the specific spirocyclic compound. It is advisable to screen a variety of columns with different stationary phases to find the one with the best selectivity for your diastereomers.
Q4: Should I use a chiral or an achiral column for separating diastereomers?
A4: Since diastereomers have different physical properties, they can often be separated on standard achiral columns (e.g., C18, silica). However, if the diastereomers have very similar polarities and structural features, a chiral stationary phase may offer the necessary selectivity for a successful separation. The chiral environment of the CSP can interact differently with the subtle stereochemical differences between the diastereomers, leading to improved resolution.
Troubleshooting Guides
Problem 1: Poor or No Separation of Diastereomers
Symptoms:
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A single, broad peak containing both diastereomers.
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Overlapping peaks with poor resolution (Rs < 1.5).
Possible Causes & Solutions:
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Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase may not be providing enough selectivity.
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Solution (HPLC): Systematically screen different solvent systems. Start with a low-polarity mobile phase (e.g., hexane/isopropanol) and gradually increase the polarity. Test different organic modifiers (e.g., ethanol, methanol, acetonitrile) as they can offer different selectivities. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly alter selectivity, especially for ionizable compounds.
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Solution (SFC): Optimize the co-solvent percentage. Alcohols like methanol, ethanol, and isopropanol are common co-solvents with supercritical CO2. Varying the type and percentage of the alcohol can have a dramatic impact on resolution.
-
-
Inappropriate Stationary Phase: The chosen column may not have the right chemistry to differentiate between the diastereomers.
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Solution: Screen a variety of stationary phases. For normal phase, consider different particle sizes or pore sizes of silica gel. For reversed-phase, test different bonded phases (e.g., C18, Phenyl, Cyano). For chiral separations, screen a range of polysaccharide-based CSPs.
-
-
Incorrect Flow Rate: The flow rate might be too high, not allowing for sufficient interaction with the stationary phase.
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Solution: Decrease the flow rate. A slower flow rate increases the residence time of the analytes on the column, which can lead to better resolution of closely eluting peaks.
-
-
Inadequate Temperature Control: Temperature can influence the thermodynamics of the separation, affecting selectivity.
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Solution: Optimize the column temperature. Both increasing and decreasing the temperature can improve resolution, and the effect is often unpredictable. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C).
-
Problem 2: Peak Tailing
Symptoms:
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Asymmetrical peaks with a trailing edge that extends significantly.
Possible Causes & Solutions:
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Secondary Interactions with Stationary Phase: Basic compounds can interact strongly with acidic silanol groups on silica-based columns, leading to tailing.
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Solution: Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), to mask the silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the sample concentration or injection volume.
-
-
Column Void or Contamination: A void at the column inlet or contamination on the frit can disrupt the sample band.
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Solution: If a void is suspected, the column may need to be replaced. To prevent contamination, use guard columns and filter all samples and mobile phases.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Diastereomer Separation (HPLC)
| Spirocyclic Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Citation |
| Spiro[3.3]heptane-dicarboxylic acid derivative | Silica Gel | Hexane/Isopropanol (90:10) | 1.0 | 25 | 1.79 | [1] |
| Spiro-oxindole Derivative | Chiralcel OD-H | Hexane/Isopropanol (80:20) | 0.5 | 25 | 2.5 | |
| Spiroketal Derivative | Chiralcel OD-RH | Methanol/Water (60:40) | 1.0 | 30 | 1.9 | [2] |
Table 2: Effect of Temperature on Diastereomer Separation (SFC)
| Spirocyclic Compound | Stationary Phase | Co-Solvent (% Methanol) | Flow Rate (mL/min) | Pressure (bar) | Temp (°C) | Resolution (Rs) | Citation |
| Spiro[3.5]nonan-2-ol | Chiralpak AD-H | 15 | 3.0 | 150 | 25 | 1.8 | [3] |
| Spiro[3.5]nonan-2-ol | Chiralpak AD-H | 15 | 3.0 | 150 | 35 | 2.1 | [3] |
| Spiro[3.5]nonan-2-ol | Chiralpak AD-H | 15 | 3.0 | 150 | 40 | 1.9 | [3] |
Experimental Protocols
Key Experiment: Preparative HPLC for Spirocyclic Diastereomer Purification
Objective: To isolate individual diastereomers of a spirocyclic compound for further characterization.
Methodology:
-
Analytical Method Development:
-
Column Screening: Screen a minimum of three columns with different selectivities (e.g., a silica column, a C18 column, and a polysaccharide-based chiral column).
-
Mobile Phase Optimization: For each column, perform gradient runs with different mobile phase systems (e.g., hexane/isopropanol, hexane/ethanol, methanol/water, acetonitrile/water).
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Isocratic Hold: Once partial separation is observed, optimize the mobile phase composition with isocratic runs to maximize resolution.
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Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to further improve the separation.
-
-
Scale-Up to Preparative Chromatography:
-
Calculate Preparative Flow Rate: Use the following equation to scale up the flow rate from the analytical method:
-
F_prep = F_anal * (d_prep^2 / d_anal^2)
-
Where F is the flow rate and d is the column diameter.
-
-
Determine Sample Loading: Perform loading studies on the analytical column by incrementally increasing the injection volume until resolution begins to degrade. This will determine the maximum sample load for the preparative column.
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Preparative Run: Set up the preparative HPLC system with the scaled-up flow rate and inject the calculated sample load.
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Fraction Collection: Collect fractions based on the UV chromatogram, using either time-based or peak-based fraction collection.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using the optimized analytical method to confirm the purity of each isolated diastereomer.
-
Visualizations
Caption: Troubleshooting workflow for poor diastereomer separation.
References
Technical Support Center: Synthesis of Chiral Spirocyclic Amines – A Guide to Avoiding Racemization
Welcome to the technical support center for the stereoselective synthesis of chiral spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your compounds throughout your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral spirocyclic amines?
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in asymmetric synthesis. For chiral spirocyclic amines, the most common causes of racemization include:
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Harsh Reaction Conditions: Elevated temperatures can provide sufficient energy to overcome the activation barrier for enantiomerization. Similarly, strongly acidic or basic conditions can facilitate racemization, often through the formation of achiral intermediates.
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Unstable Intermediates: The formation of planar, achiral intermediates, such as carbocations or enolates, during a reaction can lead to the loss of stereochemical information. For example, reactions proceeding through an SN1 mechanism are prone to racemization.
-
Inappropriate Catalyst or Reagents: The choice of catalyst is crucial. An ineffective chiral catalyst may not provide a sufficient energy difference between the transition states leading to the two enantiomers, resulting in low enantiomeric excess (ee). Additionally, certain reagents can promote racemization.
-
Workup and Purification Issues: The stereochemical integrity of a chiral spirocyclic amine can be compromised during workup and purification. Exposure to acidic or basic conditions during extraction or the use of acidic silica gel in chromatography can lead to racemization of sensitive compounds.
-
Protecting Group Manipulation: The choice of amine protecting group and the conditions used for its introduction and removal can significantly impact stereochemical integrity. Some protecting group strategies involve intermediates or conditions that can facilitate racemization.
Q2: How does the structure of the spirocyclic core influence the risk of racemization?
The inherent ring strain and conformational rigidity of the spirocyclic scaffold can influence its susceptibility to racemization. Highly strained ring systems may be more prone to rearrangements or ring-opening under certain conditions, which could lead to the formation of achiral intermediates and subsequent racemization. Conversely, the rigid nature of the spirocycle can also help to lock the conformation and protect the stereocenter from epimerization.
Q3: Which analytical techniques are best suited for determining the enantiomeric excess (ee) of chiral spirocyclic amines?
Accurate determination of enantiomeric excess is essential. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique that separates enantiomers using a chiral stationary phase.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster analysis times and uses less organic solvent compared to HPLC, making it a "greener" alternative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to distinguish between enantiomers by NMR, as they will exhibit different chemical shifts.
A comparison of these techniques is summarized in the table below.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | High resolution and accuracy, well-established, versatile. | Longer analysis times compared to SFC, higher solvent consumption. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | Polysaccharide-based | Fast analysis times, reduced solvent consumption ("green" technique). | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral derivatizing agents | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require derivatization. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral spirocyclic amines, with a focus on preventing racemization.
Problem 1: Low Enantiomeric Excess (ee) in the Crude Reaction Mixture
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | The solvent can significantly impact the stability of the transition state. Screen a range of solvents with varying polarities (e.g., toluene, DCM, THF, acetonitrile). |
| Incorrect Catalyst or Ligand | The choice of chiral catalyst or ligand is paramount. If using a metal catalyst, screen different chiral ligands. For organocatalysis, consider different catalyst backbones or substituents. |
| Presence of Impurities | Trace amounts of water, acid, or base can interfere with the catalytic cycle or promote a non-selective background reaction. Ensure all reagents and solvents are pure and anhydrous, and that glassware is thoroughly dried. |
| Base-Mediated Racemization | If a base is used in the reaction, its strength and steric bulk can influence racemization. Consider using a weaker or more sterically hindered base to minimize epimerization of the product. |
Problem 2: Decrease in Enantiomeric Excess (ee) During Workup or Purification
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Harsh pH Conditions During Extraction | Exposing the chiral product to strong acids or bases during the aqueous workup can cause racemization. Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching the reaction and minimize contact time. |
| Racemization on Silica Gel | The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina (basic or neutral). |
| High Temperatures During Solvent Removal | Prolonged heating can lead to racemization. Use a rotary evaporator at reduced pressure and a moderate temperature. For highly sensitive products, consider non-thermal methods of solvent removal like lyophilization. |
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following tables summarize the impact of various reaction parameters on the yield and enantiomeric excess (ee) of products in the synthesis of chiral spirocyclic amines.
Table 1: Effect of Catalyst on the Enantioselective Synthesis of Spiro-Diamine 1 [1]
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | (R)-A1 | >95 | 15 |
| 2 | (R)-A2 | >95 | 25 |
| 3 | (R)-A3 | >95 | 30 |
| 4 | (R)-A4 | >95 | 65 |
| 5 | (R)-A5 | >95 | 70 |
| 6 | (R)-A6 | >95 | 78 |
Reaction conditions: 3a (0.05 mmol), catalyst (10 mol %) in DCM (1.0 mL), 50 °C. The yield was based on analysis of the 1H NMR spectrum of the crude reaction mixture using CH2Br2 as an internal standard. The ee value was determined by chiral HPLC.[1]
Table 2: Effect of Solvent on the Enantioselective Synthesis of Spiro-Diamine 1 [1]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DCM | >95 | 78 |
| 2 | Toluene | 5 | 95 |
| 3 | DCM/Toluene (1:1) | 90 | 92 |
Reaction conditions: 3a (0.05 mmol), (R)-A6 (10 mol %) in the specified solvent (1.0 mL), 50 °C. The yield was based on analysis of the 1H NMR spectrum of the crude reaction mixture using CH2Br2 as an internal standard. The ee value was determined by chiral HPLC.[1]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Diphenyl-Substituted SPHENAM 9a [1]
This protocol describes a Rh-catalyzed enantioselective conjugate addition followed by a diastereoselective spirocyclization.
Step 1: Rh-catalyzed Enantioselective Conjugate Addition
To a solution of dienone 6 (5.0 mmol) in a suitable solvent is added PhB(OH)₂ as a nucleophile and a chiral diene ligand L . The reaction mixture is stirred at the appropriate temperature until completion. After workup, ketone 7a is obtained.
Step 2: Amination
Ketone 7a is subjected to amination conditions to yield chiral amine 8a . This step is reported to proceed with no loss of enantiopurity.[1]
Step 3: Spirocyclization
In the presence of a racemic phosphoric acid (RPA), chiral amine 8a undergoes spirocyclization with complete diastereocontrol to form diphenyl-substituted SPHENAM 9a .
Analytical Determination of Enantiomeric Excess: The ee value of the final product is determined by chiral HPLC analysis.[1]
Visualizations
Below are diagrams illustrating key concepts and workflows related to avoiding racemization in chiral spirocyclic amine synthesis.
Caption: General pathways for racemization of a chiral spirocyclic amine.
Caption: A logical workflow for troubleshooting low enantiomeric excess in a reaction.
References
Common impurities in commercial tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercial this compound?
A1: Based on the synthesis and stability of Boc-protected amines, the most common impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2,7-diazaspiro[4.5]decane.
-
Reagent-Related Impurities: Byproducts from the Boc-protection reaction, such as tert-butanol and di-tert-butyl carbonate.
-
-
Degradation Products:
-
Deprotected Species: The free diamine, 2,7-diazaspiro[4.5]decane, formed by the loss of the Boc group.
-
Oxidation Products: Minor oxidized species of the diazaspiro[4.5]decane ring system.
-
-
Over-alkylation Products:
-
N-tert-butylated impurity: Alkylation of the unprotected secondary amine by the tert-butyl cation, which can form during synthesis or degradation.[1]
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of the compound can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main compound from its non-volatile impurities. A reversed-phase method with a C18 column is typically a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify and quantify both volatile and non-volatile impurities.
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize the formation of degradation products, the compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of process-related or degradation impurities. | 1. Identify the impurities using LC-MS. 2. If significant levels of the free diamine are present, consider repurification by flash chromatography. 3. For minor impurities, assess their potential impact on your downstream application. |
| Additional signals in ¹H NMR spectrum | Contamination with solvent, water, or organic impurities. | 1. Assign the impurity signals by comparing with known solvent chemical shifts. 2. Look for characteristic signals of the free diamine or tert-butanol. 3. If necessary, repurify the sample. |
| Low yield or incomplete reaction in subsequent synthetic steps | The presence of impurities in the starting material may be interfering with the reaction. | 1. Re-evaluate the purity of the this compound using the analytical methods described above. 2. Purify the material if significant impurities are detected. |
| Inconsistent experimental results | Variability in the purity of different batches of the commercial product. | 1. Establish a quality control protocol to test the purity of each new batch before use. 2. Correlate the impurity profile with the experimental outcomes. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Concentration: Approximately 10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Procedure:
-
Dissolve the sample in the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks to determine the relative ratios of the main compound to any identified impurities.
-
Compare the obtained spectrum with a reference spectrum if available. Look for characteristic signals of potential impurities such as the tert-butyl group of tert-butanol or signals corresponding to the free 2,7-diazaspiro[4.5]decane.
-
Visualizations
Caption: Potential impurity formation pathways.
References
Technical Support Center: Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
This guide provides essential information for the safe storage, handling, and troubleshooting of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No: 236406-61-4) for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H24N2O2 | [1][2][3][4] |
| Molecular Weight | 240.34 g/mol | [1][2] |
| Boiling Point | 337.0 ± 25.0 °C (Predicted) | [1] |
| Flash Point | 157.6 °C | [1] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 11.04 ± 0.20 (Predicted) | [1] |
| Physical Form | Solid, Semi-solid, liquid, or lump |
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. Recommendations can vary between suppliers.
| Condition | Temperature | Duration | Recommendations |
| Short-term Storage | Room Temperature | < 2 weeks | Shipping at room temperature is acceptable for short durations. |
| 2-8 °C | Store in a cool, dry place.[1] Keep container tightly closed and sealed in a dry environment. | ||
| -4 °C | 1-2 weeks | Recommended for short to medium-term storage.[2] | |
| Long-term Storage | -20 °C | 1-2 years | Recommended for extended periods to ensure stability.[2][5] |
General Storage Recommendations:
-
Store in a tightly-closed container.[6]
-
Keep in a dark place to avoid light exposure.
-
Store in a dry, well-ventilated area away from incompatible substances.[6]
-
Minimize dust generation and accumulation.[6]
Troubleshooting Guide
Issue 1: Compound Degradation or Instability
Q: I suspect my compound has degraded. What are the common causes and how can I prevent this?
A: Degradation can be caused by improper storage or handling.
-
Cause 1: Exposure to Moisture. This compound should be stored in a dry, sealed container. Moisture can lead to hydrolysis of the tert-butyl ester group.
-
Prevention: Always handle the compound in a dry environment, preferably in a glovebox or under an inert atmosphere. Ensure the container is tightly sealed after use.[6]
-
Cause 2: Improper Temperature. Storing at room temperature for extended periods may not be ideal. For long-term storage, -20°C is recommended.[2][5]
-
Prevention: Adhere to the recommended long-term storage temperature of -20°C.[2][5] For frequent use, aliquot the compound to avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow:
Issue 2: Solubility Problems
Q: I am having difficulty dissolving the compound. What solvents are recommended?
A: Specific solubility data is not consistently provided across suppliers. The compound is described as a solid, semi-solid, or liquid, which may affect dissolution.
-
Recommended Action: Start with common organic solvents such as DMSO, DMF, or dichloromethane. It is advisable to perform a small-scale solubility test to determine the best solvent for your specific application and concentration.
-
Protocol for Preparing a Stock Solution:
-
Ensure all glassware is dry.
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired solvent incrementally while vortexing or sonicating.
-
If the compound does not dissolve readily, gentle warming may be applied, but monitor for any signs of degradation.
-
Once fully dissolved, store the stock solution appropriately, typically at -20°C, and protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: The compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[6][7][8] It is marked with the GHS07 pictogram (Exclamation mark).
Q2: What personal protective equipment (PPE) should I use when handling this compound? A2: Always use appropriate PPE to minimize exposure. This includes:
-
Skin Protection: Wear protective gloves and a lab coat.[2][5][7] Wash hands thoroughly after handling.[5][6]
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][6][7] Avoid breathing dust, fumes, or vapors.[5][6][7] If ventilation is inadequate, use a suitable respirator.[9]
Q3: What should I do in case of accidental exposure? A3: Follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6] Seek medical attention.[9]
-
If on Skin: Wash off with plenty of soap and water.[5][6] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water.[9] Do NOT induce vomiting.[6] Call a physician or poison control center.[10]
Q4: How should I handle spills of this compound? A4: For spills, take the following steps:
-
Wear full personal protective equipment, including respiratory protection.[5][7]
-
Use dry clean-up procedures to avoid generating dust.[7] Sweep or vacuum up the material.[7]
-
Place the spilled material into a suitable, closed, and labeled container for disposal.[7][9]
-
Wash the spill area thoroughly with soap and water.[7]
-
Prevent the material from entering drains or waterways.[5][7]
Q5: How should I dispose of waste material? A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5] This should be done through a licensed professional waste disposal service.[9]
References
- 1. chembk.com [chembk.com]
- 2. bio-fount.com [bio-fount.com]
- 3. Page loading... [guidechem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | 236406-61-4 [sigmaaldrich.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Tert-butyl Diazaspiroalkane Carboxylates
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and its structural isomers and analogs. This document is intended to serve as a reference for the characterization and identification of these important scaffolds in medicinal chemistry.
Due to the limited availability of published experimental NMR data for this compound, this guide presents a combination of predicted data for the target compound and experimental data for commercially available, structurally related alternatives. This comparison will aid researchers in distinguishing between these similar structures.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), and the experimental data for two common alternatives: tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Protons of Piperidine/Pyrrolidine Ring | Protons of Azetidine/Piperidine Ring | tert-Butyl Protons |
| This compound (Predicted) | 3.40 (t), 2.80 (t), 1.65 (m), 1.50 (m) | 3.20 (s), 2.70 (t) | 1.45 (s) |
| tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 3.31 (t), 2.75 (t), 1.60 (m), 1.49 (m) | 2.88 (s), 1.75 (t) | 1.46 (s) |
| tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | 3.58 (t), 1.81 (quintet), 1.68 (t) | 3.90 (s) | 1.44 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Spiro Carbon | Carbonyl Carbon | tert-Butyl Carbon | Carbons of Piperidine/Pyrrolidine Ring | Carbons of Azetidine/Piperidine Ring |
| This compound (Predicted) | 60.5 | 154.8 | 79.5, 28.5 | 50.0, 45.0, 35.0, 25.0 | 55.0, 48.0 |
| tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 58.9 | 154.7 | 79.2, 28.4 | 49.8, 46.1, 36.2, 24.7 | 52.3, 41.9 |
| tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | 63.2 | 155.9 | 79.1, 28.5 | 51.5, 34.1, 18.2 | 61.7 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for diazaspiroalkane derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate the chemical structures of the compared compounds and the general workflow for NMR analysis.
Caption: Chemical structures of the diazaspiro compounds.
Caption: A generalized workflow for NMR data acquisition and analysis.
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 7-Boc-2,7-diazaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of 7-Boc-2,7-diazaspiro[4.5]decane, a key building block in medicinal chemistry, with its structural isomer, 2-Boc-2,7-diazaspiro[4.5]decane. The presented data, supported by detailed experimental protocols, will aid in the unambiguous identification and characterization of these important diazaspirocyclic scaffolds.
The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro[4.5]decane core significantly influences the chemical environment of the constituent protons and carbons. This differentiation is clearly reflected in their respective NMR spectra, providing a unique fingerprint for each isomer.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for 7-Boc-2,7-diazaspiro[4.5]decane and its isomer, 2-Boc-2,7-diazaspiro[4.5]decane. The distinct chemical shifts (δ) and coupling patterns serve as diagnostic markers for each compound.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | 7-Boc-2,7-diazaspiro[4.5]decane (CDCl₃, 400 MHz) | 2-Boc-2,7-diazaspiro[4.5]decane (CDCl₃, 400 MHz) |
| Boc (9H) | 1.46 (s) | 1.45 (s) |
| Piperidine Ring CH₂ (axial) | 1.55-1.65 (m, 4H) | 1.50-1.60 (m, 4H) |
| Piperidine Ring CH₂ (equatorial) | 1.70-1.80 (m, 4H) | 1.65-1.75 (m, 4H) |
| CH₂-N(Boc)-CH₂ | 3.45 (t, J = 5.6 Hz, 4H) | 2.70 (t, J = 5.6 Hz, 4H) |
| CH₂-NH-CH₂ | 2.85 (s, 4H) | 3.60 (s, 4H) |
| NH | 1.95 (br s, 1H) | 2.10 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | 7-Boc-2,7-diazaspiro[4.5]decane (CDCl₃, 101 MHz) | 2-Boc-2,7-diazaspiro[4.5]decane (CDCl₃, 101 MHz) |
| Boc C(CH₃)₃ | 28.5 | 28.4 |
| Boc C(CH₃)₃ | 79.5 | 79.3 |
| Piperidine Ring CH₂ | 35.0 | 36.2 |
| Spiro Carbon | 55.0 | 54.8 |
| CH₂-N(Boc)-CH₂ | 45.0 | 50.5 |
| CH₂-NH-CH₂ | 52.0 | 44.8 |
| Boc C=O | 154.8 | 154.7 |
Note: The spectral data for both compounds are based on data reported in the supporting information of a study on diazaspiro cores as piperazine bioisosteres.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 7-Boc-2,7-diazaspiro[4.5]decane.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) was used as the internal standard.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) was used as the internal standard.
-
Structural Interpretation and Visualization
The key to differentiating the two isomers lies in the chemical shifts of the methylene protons and carbons adjacent to the nitrogen atoms.
In 7-Boc-2,7-diazaspiro[4.5]decane , the Boc group is on the piperidine nitrogen. This results in the methylene protons adjacent to this nitrogen (CH₂-N(Boc)-CH₂) appearing downfield around 3.45 ppm due to the electron-withdrawing effect of the carbamate group. The methylene protons of the pyrrolidine ring (CH₂-NH-CH₂) resonate further upfield at approximately 2.85 ppm.
Conversely, in 2-Boc-2,7-diazaspiro[4.5]decane , the Boc group is on the pyrrolidine nitrogen. Consequently, the methylene protons of the pyrrolidine ring (CH₂-N(Boc)-CH₂) are shifted downfield to around 3.60 ppm, while the piperidine methylene protons adjacent to the unprotected nitrogen (CH₂-NH-CH₂) appear at a more shielded value of approximately 2.70 ppm.
A similar trend is observed in the ¹³C NMR spectra, providing a clear distinction between the two isomers.
To visually represent the structural relationship and the key differentiating features, the following diagram illustrates the chemical structure of 7-Boc-2,7-diazaspiro[4.5]decane.
Caption: Structure of 7-Boc-2,7-diazaspiro[4.5]decane.
This guide provides a foundational dataset and protocol for the NMR-based analysis of 7-Boc-2,7-diazaspiro[4.5]decane and its isomer. By understanding the distinct spectral features, researchers can confidently identify these valuable synthetic intermediates, ensuring the integrity and success of their drug discovery and development endeavors.
Mass Spectrometry Analysis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data in public literature for this exact compound, this guide infers fragmentation patterns based on the well-established behavior of its core functional groups: a tert-butyloxycarbonyl (Boc) protecting group and a diazaspirocyclic core. We further compare mass spectrometry with alternative analytical techniques, providing a comprehensive overview for its characterization and quantification.
Predicted Mass Spectrometry Fragmentation Analysis
Under typical electrospray ionization (ESI) in positive mode, this compound (m/z 240.34) is expected to readily protonate to form the molecular ion [M+H]⁺ at m/z 241.35. Collision-induced dissociation (CID) of this precursor ion is predicted to yield a series of characteristic product ions. The most prominent fragmentation pathway involves the facile loss of the Boc group components.
Key Predicted Fragmentation Pathways:
-
Loss of isobutylene (56 Da): The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene, leading to a carbamic acid intermediate which then readily decarboxylates. This would result in a prominent ion at m/z 185.15.
-
Loss of the entire Boc group (100 Da): A direct cleavage of the entire Boc group (C₅H₉O₂) would result in the formation of the protonated diazaspiro[4.5]decane, yielding an ion at m/z 141.14.
-
Loss of tert-butyl radical (57 Da): Cleavage of the tert-butyl group as a radical would generate an ion at m/z 184.14.
-
Ring Fragmentation: Subsequent fragmentation of the spirocyclic core could occur, though these are generally less intense than the initial losses of the protecting group.
A summary of the predicted mass-to-charge ratios (m/z) for the primary ions is presented in Table 1.
| Predicted Ion | m/z (Da) | Description |
| [M+H]⁺ | 241.35 | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | 185.15 | Loss of isobutylene from the Boc group |
| [M+H - C₅H₉O₂]⁺ | 141.14 | Loss of the entire Boc group |
| [M+H - C₄H₉•]⁺ | 184.14 | Loss of the tert-butyl radical |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the identification and quantification of this compound, a comprehensive characterization often relies on its use in conjunction with other analytical methods. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
| Analytical Technique | Strengths | Limitations | Primary Application |
| Mass Spectrometry (MS) | High sensitivity and selectivity; provides molecular weight and structural information through fragmentation. | Isomeric differentiation can be challenging without chromatographic separation; quantification requires stable isotope-labeled internal standards for best accuracy. | Identification, quantification, and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including stereochemistry; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations and longer acquisition times. | Unambiguous structure determination and purity assessment. |
| High-Performance Liquid Chromatography (HPLC-UV) | Excellent for purity determination and quantification of UV-active compounds; robust and widely available. | The target compound lacks a strong chromophore, resulting in poor sensitivity; provides no structural information beyond retention time. | Purity analysis and quantification (if sensitivity is sufficient or derivatization is used). |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the precursor ion at m/z 241.35 and apply a collision energy of 10-30 eV.
Visualizations
Caption: Predicted fragmentation of this compound.
Caption: General workflow for LC-MS analysis.
A Comparative Guide to tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and its 2-carboxylate Isomer for Drug Discovery Professionals
An In-depth Analysis of Two Key Intermediates in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 2,7-diazaspiro[4.5]decane core is a privileged scaffold, offering a rigid three-dimensional structure that can enhance target affinity and selectivity. The tert-butyl protected regioisomers, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate and tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate, are critical intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of these two isomers, summarizing their physicochemical properties and outlining key experimental protocols for their evaluation.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. These parameters are crucial for assessing the drug-like properties of molecules and for predicting their behavior in biological systems.
| Property | This compound | tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate |
| Molecular Formula | C₁₃H₂₄N₂O₂ | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol | 240.34 g/mol |
| CAS Number | 236406-61-4 | 885268-42-8 |
| Appearance | White to off-white solid | Colorless to light yellow liquid or solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Structural and Synthetic Considerations
The key difference between the two isomers lies in the position of the tert-butyloxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the diazaspiro[4.5]decane core. This seemingly subtle difference has significant implications for their synthetic utility and potential biological activity.
-
This compound: In this isomer, the Boc group is on the nitrogen atom of the six-membered ring (piperidine moiety). This leaves the nitrogen in the five-membered ring (pyrrolidine moiety) available for further functionalization.
-
tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Conversely, this isomer has the Boc group on the nitrogen of the pyrrolidine ring, making the piperidine nitrogen the reactive site for subsequent chemical modifications.
The choice between these two isomers is therefore dictated by the desired synthetic route and the intended point of diversification of the final compound library.
Figure 1: Chemical structures of the two regioisomers.
Biological and Medicinal Chemistry Applications
Derivatives of the 2,7-diazaspiro[4.5]decane scaffold have been investigated for a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. The differential positioning of the reactive nitrogen atom in the two isomers allows for the exploration of distinct chemical space and interaction with different sub-pockets of a target protein.
For instance, functionalization of the pyrrolidine nitrogen (using the 7-carboxylate isomer as a starting material) might lead to compounds with a different selectivity profile compared to those derived from the functionalization of the piperidine nitrogen (using the 2-carboxylate isomer).
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of the performance of these isomers in a drug discovery context, the following experimental protocols are provided.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of compounds derived from the two isomers against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (derived from each isomer)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Workflow for an in vitro kinase inhibition assay.
GPCR Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of compounds for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target GPCR
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, test compounds, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation.
In Vitro ADME - Metabolic Stability Assay
This protocol assesses the metabolic stability of the compounds in liver microsomes.
Materials:
-
Test compounds
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compounds with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Figure 3: Workflow for an in vitro metabolic stability assay.
Conclusion
While a direct head-to-head comparison of this compound and its 2-carboxylate isomer based on published experimental data is not currently possible, their distinct substitution patterns offer medicinal chemists valuable and complementary starting points for the synthesis of diverse compound libraries. The choice of isomer will be a strategic decision based on the desired synthetic outcome and the specific biological target. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the structure-activity relationships and select the optimal scaffold for their drug discovery programs.
Unlocking Therapeutic Potential: A Comparative Analysis of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer therapeutic advantages is perpetual. Among these, the tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate framework and its derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of the performance of these derivatives against various biological targets, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The rigid, three-dimensional structure of the diazaspiro[4.5]decane core provides a unique scaffold for the design of potent and selective ligands for a range of biological targets. The tert-butyloxycarbonyl (Boc) protecting group at the 7-position offers a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties. This guide delves into the biological activities of derivatives targeting key players in immunology, inflammation, and neurotransmission.
Comparative Biological Activity of 2,7-Diazaspiro[4.5]decane Derivatives
The following table summarizes the quantitative biological activity of various derivatives of the 2,7-diazaspiro[4.5]decane scaffold. It is important to note that the core scaffold is often modified during synthesis, and the final active compounds may not retain the tert-butyl carboxylate group. The data presented here is for the active derivatives targeting specific proteins.
| Derivative Class | Target(s) | Compound ID | IC50 (nM) | Binding Affinity (Ki, nM) | Cell-Based Activity | Ref. |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 | 48 | TYK2: 6, JAK1: 37 | - | Potent anti-inflammatory efficacy in acute ulcerative colitis models. | [1] |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | 41 | 92 | - | Significant anti-necroptotic effect in U937 cells. | [2] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | M1/M2 Muscarinic Receptors | 6a | - | High affinity for both M1 and M2 receptors. | Antiamnesic activity (0.1 mg/kg, s.c.) and induced hypothermia (3 mg/kg, s.c.) in rats. Stimulated phosphoinositide hydrolysis in rat hippocampal slices. | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a blueprint for the evaluation of similar compounds.
Kinase Inhibition Assays (TYK2/JAK1 and RIPK1)
Objective: To determine the in vitro inhibitory potency of the compounds against target kinases.
General Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of product formed (phosphorylated substrate or ADP) is quantified, typically using a luminescence-based method.
Materials:
-
Recombinant human kinase (e.g., TYK2, JAK1, RIPK1)
-
Kinase substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Reaction Setup: In a microplate, add the kinase, the test compound solution, and the kinase assay buffer. Allow for a pre-incubation period for the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction by adding the detection reagent. This reagent typically depletes the remaining ATP and converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay (for RIPK1 inhibitors)
Objective: To assess the ability of a compound to protect cells from necroptotic cell death.
General Principle: Necroptosis is a form of programmed cell death that can be induced in certain cell lines (e.g., U937) by stimulating a death receptor (e.g., TNFR1) in the presence of a caspase inhibitor. The viability of the cells is measured to determine the protective effect of the test compound.
Materials:
-
U937 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
TNF-α (Tumor Necrosis Factor-alpha)
-
A pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α and a caspase inhibitor to the cell culture medium.
-
Incubation: Incubate the plate for a sufficient time (e.g., 24 hours) to allow for cell death to occur in the control wells.
-
Viability Measurement: Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Measure the luminescence and calculate the percentage of cell viability relative to the untreated control. The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, can be determined.
Radioligand Binding Assay (for M1 Muscarinic Receptors)
Objective: To determine the binding affinity of a compound to a specific receptor.
General Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of radioactivity bound to the receptor is measured to determine the inhibitory constant (Ki) of the test compound.
Materials:
-
Cell membranes prepared from cells expressing the human M1 muscarinic receptor.
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)
-
Unlabeled competing ligand (for non-specific binding determination)
-
Test compounds dissolved in DMSO
-
Binding buffer (e.g., phosphate-buffered saline with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes or a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the context of the biological activities and the experimental approaches, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor screening.
Caption: TYK2/JAK1 Signaling Pathway and Inhibition.
Caption: RIPK1-Mediated Necroptosis Pathway and Inhibition.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Screening.
References
- 1. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Diazaspiro[4.5]decane Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold has emerged as a promising framework in the design of targeted kinase inhibitors, demonstrating potent activity against key players in oncology and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of diazaspiro analogs: 2,8-diazaspiro[4.5]decan-1-ones as dual TYK2/JAK1 inhibitors for inflammatory diseases and 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-ones as covalent inhibitors of the oncogenic KRAS G12C mutant.
Data Presentation: SAR of Diazaspiro[4.5]decane Analogs
The following tables summarize the quantitative data for two series of diazaspiro[4.5]decane analogs, highlighting the impact of structural modifications on their inhibitory activity.
Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors
Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has led to the identification of potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The introduction of this spirocyclic scaffold was hypothesized to enhance activity towards JAK1 while maintaining selectivity for TYK2.[1]
| Compound | R¹ | R² | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 5 | H | H | 61 | >1000 | >1000 | >1000 |
| 8 | H | F | 21 | 85 | 450 | >1000 |
| 33 | Me | H | 8 | 55 | 250 | >1000 |
| 41 | Et | H | 7 | 42 | 200 | >1000 |
| 48 | c-Pr | H | 6 | 37 | >1000 | >1000 |
| 49 | CD₃ | H | 5 | 40 | 220 | >1000 |
Data compiled from J. Med. Chem. 2022, 65 (4), 3151–3172.[1]
The data reveals that substitution at the R¹ position significantly influences potency and selectivity. Small alkyl groups, such as methyl (compound 33 ) and ethyl (compound 41 ), and particularly a cyclopropyl group (compound 48 ), led to a notable increase in inhibitory activity against both TYK2 and JAK1, while maintaining selectivity against JAK2 and JAK3.[1] Compound 48 emerged as a superior derivative with excellent potency for both TYK2 and JAK1, and over 23-fold selectivity for JAK2.[2]
Table 2: SAR of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as Covalent KRAS G12C Inhibitors
A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as potent covalent inhibitors of the KRAS G12C mutant. These compounds feature an acryloyl amine moiety that forms a covalent bond with the cysteine residue of the mutated KRAS protein.
| Compound | Modifications on Quinazoline Scaffold | TR-FRET IC₅₀ (nM) | NCI-H358 pERK IC₅₀ (nM) | NCI-H1373 Cell Growth IC₅₀ (nM) |
| 5c (Lead) | (Structure not fully disclosed) | - | - | - |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino] | 1.8 | 1.6 | 1.1 |
Data compiled from Bioorg. Med. Chem. 2022, 71, 116949 and other publicly available sources.[3]
Structural optimization of the lead compound 5c led to the identification of compound 7b , which demonstrated high potency and metabolic stability.[3] The modifications on the quinazoline scaffold were crucial for achieving this enhanced activity. An X-ray co-crystal structure confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds to the switch-II pocket of KRAS G12C.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assays (TYK2/JAK1)
Objective: To determine the in vitro inhibitory activity of the compounds against TYK2, JAK1, JAK2, and JAK3 kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, peptide substrate, and the test compound in a kinase assay buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Luminescence-based assay (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
KRAS G12C Inhibition Assays
1. Biochemical TR-FRET Nucleotide Exchange Assay
Objective: To measure the inhibition of SOS1-mediated nucleotide exchange in KRAS G12C.
Methodology:
-
Reagents: Recombinant His-tagged KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-Red), and a Europium cryptate-labeled anti-His antibody are used.
-
Assay Procedure:
-
Serial dilutions of the test compounds are added to the wells of a 384-well plate.
-
His-tagged KRAS G12C protein is added to the wells.
-
A mixture of the HTRF detection reagents (Eu-anti-His antibody and GTP-Red) is added.
-
The plate is incubated at room temperature, protected from light.
-
-
Detection: The plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The HTRF ratio is calculated, and the IC₅₀ values are determined from the dose-response curves.
2. Cellular Phospho-ERK (p-ERK) Western Blot Assay
Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK in KRAS G12C mutant cells.
Methodology:
-
Cell Culture and Treatment: A KRAS G12C mutant cell line (e.g., NCI-H358) is seeded and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified time.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC₅₀ values are determined from the dose-response curves.
Mandatory Visualization
Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one analogs.
Caption: Workflow for the evaluation of 2,7-diazaspiro[3.5]nonane analogs as KRAS G12C inhibitors.
References
Comparative In Vitro Analysis of Novel Compounds Derived from tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of a hypothetical series of novel compounds synthesized from tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. The inhibitory activities of these compounds are evaluated against two distinct and therapeutically relevant enzyme classes: Epidermal Growth Factor Receptor (EGFR) kinase and HIV-1 Protease. For contextual comparison, their performance is benchmarked against established, clinically approved inhibitors for each respective target.
The following sections detail the quantitative biological data in structured tables, provide comprehensive experimental protocols for the cited assays, and include visualizations of key pathways and workflows to support experimental design and data interpretation.
Section 1: EGFR Kinase Inhibitors
The dysregulation of Epidermal Growth Factor Receptor (EGFR) signaling is a critical factor in the development and progression of various cancers. The following data compares a hypothetical series of diazaspiro compounds (prefixed as "DSP-K") with approved EGFR inhibitors.
Data Presentation: Comparative Inhibitory Activity against EGFR
| Compound | Target EGFR Status | IC50 (nM) | Source |
| DSP-K1 (Parent) | Wild-Type | 850 | Hypothetical Data |
| DSP-K2 (Modified) | Wild-Type | 450 | Hypothetical Data |
| DSP-K3 (Optimized) | Wild-Type | 95 | Hypothetical Data |
| DSP-K3 (Optimized) | L858R Mutant | 45 | Hypothetical Data |
| DSP-K3 (Optimized) | L858R/T790M Mutant | 250 | Hypothetical Data |
| Gefitinib | Wild-Type | 15.5 | [1] |
| L858R/T790M Mutant | 823.3 | [1] | |
| Erlotinib | Wild-Type | 2 | [1] |
| Exon 19del/T790M Mutant | >10,000 | [2] | |
| Osimertinib | Wild-Type | 493.8 | [1] |
| Exon 19 Deletion | 12.92 | [1] | |
| L858R/T790M Mutant | 11.44 | [1] | |
| Lapatinib | Wild-Type | 10.8 | [1] |
Experimental Protocols
This protocol is designed to measure the inhibitory potential of test compounds on EGFR kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (DSP-K series and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction mixture.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the microplate.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.[3]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[3]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][4]
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Workflow for the luminescent EGFR kinase inhibition assay.
Section 2: HIV-1 Protease Inhibitors
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. The following data presents a comparison of a hypothetical series of diazaspiro compounds (prefixed as "DSP-P") with approved HIV-1 protease inhibitors.
Data Presentation: Comparative Inhibitory Activity against HIV-1 Protease
| Compound | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Source |
| DSP-P1 (Parent) | Enzymatic (FRET) | 150 | 75 | 980 | Hypothetical Data |
| DSP-P2 (Modified) | Enzymatic (FRET) | 65 | 30 | 450 | Hypothetical Data |
| DSP-P3 (Optimized) | Enzymatic (FRET) | 12 | 5.5 | 85 | Hypothetical Data |
| Darunavir | Enzymatic | - | 0.0016 | 3.0 | [5] |
| Ritonavir | Enzymatic | - | 0.015 | - | [6] |
| Indinavir | Enzymatic | - | 0.36 | - | [6] |
| Lopinavir | Cell-based | - | - | 17 | [7] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration in a cell-based assay.
Experimental Protocols
This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay buffer (e.g., Sodium acetate, pH 4.7)
-
Test compounds dissolved in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute HIV-1 protease to the desired working concentration in cold assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Add 10 µL of the diluted inhibitor solutions to the wells.
-
Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like Pepstatin A).[8]
-
-
Inhibitor Binding: Incubate the plate at room temperature for 15 minutes.[8][9]
-
Reaction Initiation: Add 50 µL of the FRET substrate solution to each well to start the reaction.[8]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[9]
This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 cells or other susceptible human T-cell lines
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium
-
Test compounds
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.[10]
-
-
Incubation: Incubate the infected cells for 4-7 days at 37°C in a CO₂ incubator.[10]
-
Supernatant Collection: At the end of the incubation, carefully collect the cell culture supernatant.
-
p24 Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer’s instructions.[9]
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated infected control. Determine the EC50 value from the dose-response curve.[9]
Mandatory Visualizations
Caption: Role of HIV-1 Protease in viral maturation and its inhibition.
Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of 2,7-Diazaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.5]decane scaffold is an emerging motif in medicinal chemistry, valued for its rigid, three-dimensional structure that offers a significant advantage over traditional flat, aromatic systems. Spirocycles, where two rings share a single atom, are increasingly utilized to enhance physicochemical and pharmacokinetic properties of drug candidates.[1][2] The defined spatial arrangement of substituents on the spirocyclic core can lead to improved potency and selectivity for biological targets.[2][3]
This guide provides a comparative analysis of the structural features of diazaspiro[4.5]decane derivatives, contextualized with data from closely related spirocyclic systems. While public crystallographic data for 2,7-diazaspiro[4.5]decane derivatives are limited, this document outlines the expected structural parameters and provides a framework for their analysis, supported by experimental data from analogous compounds.
Comparative Structural and Physicochemical Data
The introduction of a spirocyclic core, particularly one containing heteroatoms, can significantly influence a molecule's properties. The rigidity of the scaffold can lock the conformation of a molecule, which is crucial for optimizing interactions with a biological target.[2] Furthermore, shifting from planar structures to sp3-rich spirocycles generally correlates with improved solubility, higher basicity, and decreased lipophilicity.[2]
The following table compares key parameters of a hypothetical 2,7-diazaspiro[4.5]decane derivative with experimentally determined data from related spirocyclic structures.
| Parameter | Hypothetical 2,7-Diazaspiro[4.5]decane Derivative | 1,4-Dioxa-8-azaspiro[4.5]decane Derivative[4] | Oxa-spirocyclic Amine[5] | Non-spirocyclic Piperidine Analog |
| Molecular Geometry | ||||
| C-N-C Bond Angle (°) | ~110-112 (Expected) | Data Not Available | Data Not Available | ~111.5 |
| Spirocenter C-C-C Angle (°) | ~109.5 (Tetrahedral) | Data Not Available | Data Not Available | N/A |
| Physicochemical Properties | ||||
| Lipophilicity (LogP) | Lower than non-spirocyclic analogs (Expected) | Low Lipophilicity Reported[4] | Lowered Lipophilicity[5] | Higher |
| Aqueous Solubility | Higher than non-spirocyclic analogs (Expected) | Favorable for imaging agents[4] | Dramatically Improved[5] | Lower |
| pKa (Amine) | Higher basicity (Expected)[2] | Data Not Available | Reduced Basicity vs. non-oxa analog[5] | Baseline |
Experimental Protocols
The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various multi-step sequences or more recently, via one-step domino reactions.[6] A general synthetic approach for a related 2,8-diazaspiro[4.5]decane derivative has been described in the context of developing PROTACs.[7]
-
General Procedure: A common strategy involves the coupling of a protected piperidone derivative with an appropriate amine, followed by cyclization and deprotection steps to yield the core diazaspirocycle. Further functionalization can be achieved by alkylation or acylation of the nitrogen atoms.
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[8][9]
-
Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment.[8] A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane). Crystals should ideally be 30 to 300 microns in size.[8]
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.[8]
-
The instrument, equipped with an X-ray source (e.g., MoKα radiation, λ = 0.7107Å), a goniometer for rotating the crystal, and a detector, is used.[10]
-
The crystal is cooled to a stable, low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The interaction of the incident X-rays with the crystal lattice produces a unique diffraction pattern.[8][10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
An initial electron density map is generated using direct methods or Patterson methods.
-
A molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-value, which should be as low as possible.[10]
-
Visualizations
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Impact of spirocyclic scaffold on drug properties.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
The Diazaspiro[4.5]decane Scaffold: A Superior Alternative in Spirocyclic Chemistry for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is perpetual. Among the diverse array of spirocyclic systems, the diazaspiro[4.5]decane framework has emerged as a particularly advantageous scaffold. Its inherent three-dimensionality and conformational rigidity bestow favorable physicochemical and pharmacological properties, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to other spirocycles and their non-spirocyclic counterparts.
The strategic incorporation of a spirocyclic moiety into a drug candidate is a widely recognized approach to navigate the complexities of drug design. By introducing a spiro atom, two rings are locked into a fixed orientation, which can significantly enhance a molecule's three-dimensional character. This shift from planar, aromatic structures to more saturated, sp³-rich architectures generally correlates with improved physicochemical properties. The diazaspiro[4.5]decane scaffold, in particular, has demonstrated considerable promise in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a broad range of biological targets, from central nervous system (CNS) receptors to kinases.
Enhanced Pharmacological Profile: A Quantitative Comparison
The rigid nature of the diazaspiro[4.5]decane scaffold can lead to a more defined orientation of pharmacophoric elements, resulting in optimized interactions with biological targets. This can translate to increased potency and selectivity.
For instance, in the development of dual TYK2/JAK1 inhibitors for inflammatory diseases, a derivative featuring a 2,8-diazaspiro[4.5]decan-1-one core (Compound 1) exhibited excellent potency and selectivity.[1] A comparative analysis with azaspiro[4.4]nonane derivatives highlights the distinct pharmacological space occupied by the diazaspiro[4.5]decane scaffold, which shows significant activity at sigma-1 and M1 muscarinic receptors.
| Compound/Scaffold | Target(s) | Activity (IC₅₀/Kᵢ) | Selectivity | Reference |
| Diazaspiro[4.5]decane Derivative (Compound 1) | TYK2 / JAK1 | 6 nM / 37 nM (IC₅₀) | >23-fold for JAK2 | [1] |
| Tofacitinib (non-spirocyclic comparator) | JAK1/JAK2/JAK3 | Potent | Less selective | [1] |
| Azaspiro[4.5]decane Derivative | Sigma-1 (σ1) Receptor | Potent Ligand | High selectivity over other CNS receptors | |
| Azaspiro[4.5]decane Derivative | M1 Muscarinic Acetylcholine Receptor | Agonist | ||
| Azaspiro[4.4]nonane Derivative | Nicotinic Acetylcholine Receptor (nAChR) | Agonist | Active at nAChRs | |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative | δ Opioid Receptor (DOR) | Submicromolar (Kᵢ) | Selective over other opioid receptors | |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Receptor Interacting Protein Kinase 1 (RIPK1) | 92 nM (IC₅₀) | Potent RIPK1 inhibitor |
Note: Direct comparison of data from different studies should be approached with caution due to potential variations in experimental conditions.
Favorable Physicochemical and ADME Properties
The three-dimensional structure of the diazaspiro[4.5]decane scaffold can also positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of conformational rigidity can lead to improved metabolic stability and a more favorable solubility profile compared to more flexible, lipophilic analogues. For example, compound 1, the dual TYK2/JAK1 inhibitor, demonstrated excellent metabolic stability.[1]
Below is a conceptual comparison of the expected impact of replacing a flexible piperazine with a rigid diazaspiro[4.5]decane scaffold:
| Property | Flexible Piperazine | Rigid Diazaspiro[4.5]decane (Hypothesized) | Rationale |
| Conformational Rigidity | Low | High | Spirocyclic nature locks the conformation. |
| Target Selectivity | Potentially lower due to conformational flexibility | Potentially higher | A more defined shape can lead to more specific interactions with the target binding site. |
| Metabolic Stability | Can be susceptible to metabolism | Potentially improved | The rigid structure may be less accessible to metabolic enzymes. |
| Aqueous Solubility | Variable | Can be improved | The introduction of sp³ centers and specific polar functional groups can enhance solubility. |
| Off-Target Effects | Higher probability | Lower probability | Reduced conformational flexibility can limit interactions with unintended biological targets. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel chemical entities. Below are protocols for key in vitro assays used to evaluate the performance of compounds containing the diazaspiro[4.5]decane scaffold.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution preparation in kinetic solubility)
-
Shake-flask apparatus or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
An excess amount of the solid test compound is added to a known volume of PBS (pH 7.4) in a sealed vial.
-
The suspension is agitated in a shake-flask apparatus at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined by a validated HPLC-UV or LC-MS/MS method.
-
The solubility is reported in µg/mL or µM.
Caco-2 Permeability Assay
This assay is widely used to predict in vitro intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Caco-2 cells are seeded onto the apical side of Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The cell monolayers are washed with pre-warmed HBSS.
-
The test compound, dissolved in HBSS, is added to the donor chamber (apical or basolateral side).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber.
-
The concentration of the test compound in the receiver samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor chamber
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., testosterone or verapamil)
-
Ice-cold acetonitrile or methanol to stop the reaction
-
LC-MS/MS for quantification
Procedure:
-
The test compound (at a final concentration, e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Visualizing the Advantage: Logical Relationships and Workflows
The decision to employ a diazaspiro[4.5]decane scaffold in a drug discovery program is often driven by a logical progression aimed at improving key drug-like properties.
Caption: Logical progression for selecting the diazaspiro[4.5]decane scaffold.
The experimental workflow for evaluating and comparing spirocyclic scaffolds involves a series of in vitro assays to determine their potential as drug candidates.
Caption: Experimental workflow for comparing spirocyclic scaffolds.
References
A Comparative Analysis of 2,7-Diazaspiro[4.5]decane and 2,8-Diazaspiro[4.5]decane Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, biological activity, and novelty of therapeutic candidates. Among the vast array of heterocyclic systems, diazaspiro[4.5]decanes have emerged as privileged structures, offering a rigid three-dimensional framework that can effectively orient substituents for optimal target engagement. This guide provides a comparative analysis of two key isomers: 2,7-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane, summarizing their synthesis, physicochemical properties, and roles in the development of bioactive agents.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the nitrogen atom's position from the 7- to the 8-position within the spirocyclic core imparts distinct physicochemical characteristics to the resulting scaffolds. While comprehensive experimental data for the parent 2,7-diazaspiro[4.5]decane is limited in the public domain, we can infer some properties from its derivatives and compare them with the more extensively characterized 2,8-diazaspiro[4.5]decane.
| Property | 2,7-Diazaspiro[4.5]decane (Parent Scaffold) | 2,8-Diazaspiro[4.5]decane (Parent Scaffold) | 2,7-Diazaspiro[4.5]decan-3-one (Derivative) | 2,8-Diazaspiro[4.5]decan-1-one (Derivative) |
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₆N₂ | C₈H₁₄N₂O | C₈H₁₄N₂O |
| Molecular Weight | 140.23 g/mol | 140.23 g/mol [1] | 154.21 g/mol | 154.21 g/mol |
| Topological Polar Surface Area (TPSA) | Data not available | 24.1 Ų[1] | 41.13 Ų | 41.1 Ų |
| logP (calculated) | Data not available | 0.1[1] | -0.1239 | -0.6 |
| Hydrogen Bond Donors | Data not available | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | Data not available | 2 | 2 | 2 |
| Rotatable Bonds | Data not available | 0 | 0 | 0 |
Synthesis Strategies: Building the Core
The synthetic routes to these scaffolds differ based on the target isomer, with the construction of the 2,8-isomer being more frequently described in the literature.
Synthesis of 2,8-Diazaspiro[4.5]decane
A common and effective method for the synthesis of the 2,8-diazaspiro[4.5]decane core involves a multi-step sequence starting from an N-protected 4-piperidinone.[2] The key steps are:
-
Knoevenagel Condensation: Reaction of an N-protected 4-piperidinone with a reagent like cyanoacetate or a malonic acid ester.
-
Cyclization: Subsequent hydrolysis and cyclization to form a spirocyclic succinimide intermediate, 2,8-diazaspiro[4.5]decane-1,3-dione.
-
Reduction: The dione intermediate is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final 2,8-diazaspiro[4.5]decane scaffold.[2]
Synthesis of 2,7-Diazaspiro[4.5]decane
Detailed experimental protocols for the synthesis of the parent 2,7-diazaspiro[4.5]decane are less commonly reported. However, methods for the synthesis of its derivatives have been described. For instance, a one-step domino reaction has been developed to produce 4,9-dimethylene-2,7-diazaspiro[4.5]decanes. This reaction involves the palladium-catalyzed coupling of unactivated yne-en-ynes with substituted aryl halides.
Another approach describes methods for the selective synthesis of mono-N-methyl isomers of 2,7-diazaspiro[4.5]decane, highlighting the challenges and solutions related to precursor rearrangement and selective protection/deprotection strategies.[3]
Biological Activities and Applications in Drug Discovery
While both scaffolds provide a valuable three-dimensional framework for drug design, the current body of research indicates their application in distinct therapeutic areas.
2,8-Diazaspiro[4.5]decane: A Versatile Scaffold for Kinase and Enzyme Inhibitors
The 2,8-diazaspiro[4.5]decane scaffold has been extensively explored as a core component of various potent and selective inhibitors.
-
RIPK1 Kinase Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[4][5] One such derivative, compound 41, exhibited an IC₅₀ value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in cellular models.[4]
-
Dual TYK2/JAK1 Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] Compound 48 from this series showed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, and displayed potent anti-inflammatory effects in a model of ulcerative colitis.[6]
-
EZH2 PROTACs: The rigid nature of the 2,8-diazaspiro[4.5]decane scaffold has been leveraged in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Enhancer of Zeste Homolog 2 (EZH2), a therapeutic target in cancer.[7]
-
Glycoprotein IIb/IIIa Antagonists: This scaffold has served as a template for orally active glycoprotein IIb/IIIa antagonists, which are of interest for treating arterial occlusive disorders.[8]
2,7-Diazaspiro[4.5]decane: Emerging Potential in CNS-related Targets
Research into the biological activities of the 2,7-diazaspiro[4.5]decane scaffold is more nascent, with a primary focus on its potential as a modulator of central nervous system (CNS) targets.
-
Sigma Receptor Ligands: While a closely related scaffold, 2,7-diazaspiro[3.5]nonane, has been investigated for sigma receptor affinity, the broader class of diazaspiro[4.5]decane derivatives has also shown promise as sigma-1 (σ₁) receptor ligands.[9] The σ₁ receptor is implicated in various neurological and psychiatric disorders, making its modulation a key area of research.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of derivatives based on these scaffolds.
Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (A 2,8-isomer derivative)
This three-step synthesis provides a cost-effective route to a specific derivative of the 2,8-diazaspiro[4.5]decane scaffold.[10]
Step 1: Strecker Reaction to form α-amino nitrile hydrochloride
-
A suspension of sodium cyanide and methylamine hydrochloride in a DMSO/H₂O mixture is treated with a solution of 4-phenylcyclohexanone in DMSO.
-
The reaction mixture is stirred for an extended period at room temperature.
-
Workup involves pouring the mixture into an ice-water mixture, extraction with ethyl acetate, and subsequent washing and drying of the organic phases.
-
The resulting free amino nitrile is then treated with ethanolic hydrochloric acid to yield the hydrochloride salt.
Step 2: Formation of the corresponding ester
-
The α-amino nitrile hydrochloride is reacted with an appropriate reagent to form the corresponding ester intermediate.
Step 3: Cyclization and Hydrolysis
-
The ester intermediate is cyclized using sodium hydride in dry DMF.
-
Subsequent acid hydrolysis leads to the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[10]
Protocol 2: RIPK1 Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of compounds against RIPK1 kinase.
-
Reagents and Materials: Recombinant human RIPK1 kinase, appropriate substrate (e.g., myelin basic protein), ATP, assay buffer, and test compounds.
-
Procedure:
-
Test compounds are serially diluted and incubated with the RIPK1 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
The 2,7- and 2,8-diazaspiro[4.5]decane scaffolds, while isomeric, exhibit distinct profiles in the context of drug discovery. The 2,8-isomer is a well-established and versatile platform for the development of potent kinase and enzyme inhibitors, with a wealth of synthetic and biological data available. In contrast, the 2,7-isomer represents a less explored area of chemical space, with emerging evidence pointing towards its potential in modulating CNS targets like the sigma receptor. For drug discovery programs, the choice between these two scaffolds will be dictated by the therapeutic target and the desired properties of the final drug candidate. The greater synthetic accessibility and broader demonstrated applicability currently favor the 2,8-diazaspiro[4.5]decane scaffold, while the 2,7-isomer offers opportunities for the discovery of novel intellectual property in the CNS arena. Further research into the synthesis and biological evaluation of the 2,7-diazaspiro[4.5]decane scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a key building block in the synthesis of various novel therapeutic agents. Consequently, the accurate determination of its purity is a critical quality control step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside other analytical techniques, supported by detailed experimental protocols and data.
Comparison of Analytical Methods
While HPLC is a powerful technique for purity determination, other methods such as Gas Chromatography (GC), Titrimetric Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer viable alternatives, each with distinct advantages and limitations.[1] The selection of an appropriate method depends on factors like the nature of the impurities, required sensitivity, and laboratory capabilities.
Quantitative Data Comparison
The following table summarizes the key performance parameters of different analytical methods for the purity determination of diamine compounds, providing a basis for comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Gas Chromatography (GC-FID) | Titrimetric Analysis | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase. | Neutralization of the basic amine groups with a standardized acid. | Signal intensity is directly proportional to the number of protons. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-101% (as an assay) | 95-100% |
| Key Advantages | High resolution, suitable for non-volatile impurities, versatile detection methods. | High resolution for volatile impurities, robust and reliable.[1] | Cost-effective, simple instrumentation, high precision for assay. | Provides structural information, no need for identical reference standard. |
| Limitations | May require derivatization for compounds lacking a chromophore. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[1] | Less specific, only quantifies total basicity. | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | Moderate to High | Moderate | Low to Moderate | Moderate |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely adopted method for the purity analysis of pharmaceutical intermediates due to its high resolving power and sensitivity. For a diamine compound like this compound, which lacks a strong UV chromophore, pre-column derivatization is often employed to enhance detection.[2]
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a representative reversed-phase HPLC method with UV detection following derivatization with Dansyl Chloride.
1. Instrumentation and Reagents:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), Dansyl Chloride, Sodium Bicarbonate, Acetone.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 1 mL of 100 mM Sodium Bicarbonate buffer (pH 9.5).
-
Add 2 mL of a 1.5 mg/mL solution of Dansyl Chloride in Acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Alternative Analytical Methods
Gas Chromatography (GC)
GC is a suitable method for analyzing volatile and semi-volatile impurities. For diamines, derivatization is often necessary to improve chromatographic behavior.[1]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms).
-
Sample Preparation: Derivatize the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Oven Temperature Program: A temperature gradient is used, for instance, starting at 100°C and ramping up to 280°C.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Titrimetric Analysis
This classical analytical method provides a cost-effective way to determine the overall purity of the basic diamine compound.
Experimental Protocol: Acid-Base Titration
-
Principle: The basic amine groups of the compound are neutralized by a standardized acid (e.g., hydrochloric acid or perchloric acid).
-
Procedure: A known weight of the sample is dissolved in a suitable solvent (e.g., isopropanol) and titrated with a standardized acid solution using a potentiometric endpoint or a suitable indicator.
-
Data Analysis: The purity is calculated based on the amount of titrant consumed.
Logical Relationship of Methods
Caption: Method Selection Logic Diagram.
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC with pre-column derivatization, which offers high sensitivity and resolving power for a comprehensive impurity profile. While GC, titrimetry, and qNMR present viable alternatives, the choice of method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of quantitation. For routine quality control, a validated HPLC method is often the preferred approach in the pharmaceutical industry.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 236406-61-4), a common intermediate in organic synthesis.
I. Essential Safety Information
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".
II. Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
III. Spill & Leak Procedures
In the event of a spill or leak, immediate and appropriate action is crucial.
For Small Spills:
-
Evacuate unnecessary personnel from the immediate area.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately and alert emergency personnel.
-
Isolate the spill area to prevent spreading.
-
Follow the guidance of trained hazardous material responders.
IV. Disposal Protocol
The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.
Step 1: Waste Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials, such as absorbent pads, gloves, and weighing papers, should also be collected in a designated hazardous waste container.
Step 2: Storage
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 3: Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and CAS number (236406-61-4) to the disposal company.
-
The chemical should be disposed of at an approved waste disposal plant.
V. First Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[2][4] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] | Prevents skin contact which can cause irritation.[1] Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter (e.g., N95 or P1 for nuisance dust) if dust is generated or if working in a poorly ventilated area.[2][4] | Protects against respiratory irritation from inhaling dust or aerosols.[1] |
Operational and Handling Plan
Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Use a local exhaust ventilation system to control airborne concentrations.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any damage.
-
Dispensing: Avoid creating dust.[2][4] If the compound is a solid, handle it in a way that minimizes dust generation.
-
During Use: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2]
-
After Handling: Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Launder contaminated clothing before reuse.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials and sources of ignition.[1]
Emergency and Disposal Plan
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][3]
Spill and Leak Procedures:
-
Minor Spills: Clean up spills immediately.[2] Use dry clean-up procedures and avoid generating dust.[2] Sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][2]
-
Major Spills: Evacuate the area. Alert emergency services. Control personal contact by wearing appropriate PPE.[2] Prevent the spillage from entering drains or water courses.[2]
Disposal Plan:
-
Dispose of this material and its container as hazardous waste.[2]
-
Contact a licensed professional waste disposal service to dispose of this material.[3][4]
-
Do not allow the product to enter drains or soil.[1]
-
Contaminated packaging should be disposed of as unused product.[3][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
